molecular formula C8H9NO2 B1293853 2-(2-Hydroxyphenyl)acetamide CAS No. 22446-40-8

2-(2-Hydroxyphenyl)acetamide

Cat. No.: B1293853
CAS No.: 22446-40-8
M. Wt: 151.16 g/mol
InChI Key: NPEGHCREQHYERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)acetamide (CAS 22446-40-8), with the molecular formula C8H9NO2, is a salicylic acid derivative investigated extensively for its potent biological activities in preclinical research . This compound, also referred to in literature as N-(2-hydroxyphenyl) acetamide (NA-2), serves as a valuable reference standard and active compound in biochemical studies, particularly those focusing on inflammation and oxidative stress pathways . Its primary research value lies in its significant anti-inflammatory, anti-arthritic, and cytoprotective properties. In vitro and in vivo studies have demonstrated that this compound effectively inhibits the production of key pro-inflammatory cytokines, including IL-1β and TNF-α, and suppresses reactive oxygen species (ROS) . This mechanism underpins its efficacy in research models such as adjuvant-induced arthritis in rats, where it has been shown to ameliorate disease severity, reduce paw edema, and protect against body weight loss . Beyond immunology, this compound shows promising reno-protective effects. Research indicates it can attenuate acute kidney injury and doxorubicin-induced nephrotoxicity in animal models by attenuating inflammation and oxidative tissue damage, making it a compound of interest for studying chemotherapeutic side effects . Furthermore, its research applications extend to oncology, where this compound has been shown to inhibit cancer cell proliferation and synergistically induce apoptosis in human glioblastoma cells when used in combination with Temozolomide . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEGHCREQHYERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176990
Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-40-8
Record name 2-Hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide and Its Isomer N-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the user's query on 2-(2-Hydroxyphenyl)acetamide (CAS 22446-40-8). However, due to the limited availability of detailed experimental data for this specific molecule, this guide also provides an in-depth analysis of its structural isomer, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), also known as 2-Acetamidophenol. N-(2-hydroxyphenyl)acetamide is a well-characterized compound with significant research into its biological activities. This comparative approach is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals. All information will be clearly attributed to the correct isomer.

Introduction

This compound and N-(2-hydroxyphenyl)acetamide are structural isomers with the molecular formula C₈H₉NO₂. While sharing the same chemical makeup, their different structural arrangements result in distinct physical, chemical, and biological properties. This guide provides a detailed overview of their known characteristics, with a particular focus on the more extensively studied N-(2-hydroxyphenyl)acetamide.

Physical and Chemical Properties

The physical and chemical properties of both isomers are summarized below. It is important to note that much of the experimental data is available for N-(2-hydroxyphenyl)acetamide, while the data for this compound is primarily computational.

This compound (CAS: 22446-40-8)
PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2-HydroxybenzeneacetamidePubChem
CAS Number 22446-40-8PubChem
Molecular Formula C₈H₉NO₂PubChem
Molecular Weight 151.16 g/mol PubChem
Melting Point 116-117 °CECHEMI
Boiling Point No experimental data available
Solubility Soluble in water and organic solvents.CymitQuimica[1]
pKa (Predicted) No experimental data available
logP (Computed) 0.42ChemScene[2]
N-(2-hydroxyphenyl)acetamide (CAS: 614-80-2)
PropertyValueSource
IUPAC Name N-(2-hydroxyphenyl)acetamideNIST
Synonyms 2-Acetamidophenol, o-AcetamidophenolNIST
CAS Number 614-80-2NIST
Molecular Formula C₈H₉NO₂NIST
Molecular Weight 151.16 g/mol NIST
Melting Point 205-210 °CSigma-Aldrich
Boiling Point No experimental data available
Solubility Soluble in hot water and ethanol; slightly soluble in cold water.ChemicalBook
pKa (Predicted) 9.35 ± 0.35ChemBK
logP (Computed) 1.06FooDB

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-(2-hydroxyphenyl)acetamide are provided below. Due to a lack of available literature, similar detailed protocols for this compound could not be provided.

Synthesis of N-(2-hydroxyphenyl)acetamide

A plausible method for the synthesis of N-(2-hydroxyphenyl)acetamide involves the acetylation of 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Sodium bicarbonate

  • Acetonitrile

  • Water

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminophenol in a mixture of acetonitrile and water.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition of acetic anhydride, carefully add sodium bicarbonate to the mixture to neutralize the acetic acid formed during the reaction. Maintain the pH between 5.5 and 6.5.

  • Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

  • The resulting precipitate of N-(2-hydroxyphenyl)acetamide is collected by filtration.

  • The crude product can be purified by recrystallization from an aqueous solution or a suitable organic solvent like ethanol.

In Vitro Anti-Inflammatory Assay: Measurement of IL-1β and TNF-α

This protocol outlines the measurement of pro-inflammatory cytokines IL-1β and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • N-(2-hydroxyphenyl)acetamide

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • ELISA kits for mouse IL-1β and TNF-α

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of N-(2-hydroxyphenyl)acetamide for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and a positive control group (LPS alone).

  • Incubate the cells for an appropriate period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of IL-1β and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of cytokines based on a standard curve.

Apoptosis Assay: Western Blot Analysis of Bax/Bcl-2 Ratio

This protocol describes the determination of the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio by Western blotting.[2][5][6]

Materials:

  • MCF-7 breast cancer cells

  • N-(2-hydroxyphenyl)acetamide

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MCF-7 cells and treat them with different concentrations of N-(2-hydroxyphenyl)acetamide for a specified time (e.g., 48 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis of the bands and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for This compound are not well-documented, it has been suggested to attenuate the RANK/RANKL signaling pathway, which is crucial in osteoclastogenesis and bone resorption.

In contrast, the mechanisms of action for N-(2-hydroxyphenyl)acetamide are more extensively studied, particularly its anti-inflammatory and pro-apoptotic effects.

Anti-Inflammatory Signaling Pathway of N-(2-hydroxyphenyl)acetamide

N-(2-hydroxyphenyl)acetamide has been shown to exert its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][7] This is often observed in inflammatory models, such as those induced by lipopolysaccharide (LPS) in macrophages.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation NA2 N-(2-hydroxyphenyl)acetamide NA2->NFkB Inhibits

Caption: Anti-inflammatory pathway of N-(2-hydroxyphenyl)acetamide.

Apoptosis Induction Pathway of N-(2-hydroxyphenyl)acetamide

N-(2-hydroxyphenyl)acetamide has demonstrated the ability to induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[8] A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the mitochondrial pathway of apoptosis.

Apoptosis_Pathway NA2 N-(2-hydroxyphenyl)acetamide Bax Bax (Pro-apoptotic) NA2->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NA2->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by N-(2-hydroxyphenyl)acetamide.

Conclusion

This technical guide has provided a comparative overview of this compound and its isomer, N-(2-hydroxyphenyl)acetamide. While both molecules share the same chemical formula, the available scientific literature indicates that N-(2-hydroxyphenyl)acetamide has been more extensively studied, revealing significant anti-inflammatory and pro-apoptotic properties. The provided experimental protocols and signaling pathway diagrams for N-(2-hydroxyphenyl)acetamide offer a solid foundation for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of this compound is warranted to fully understand its therapeutic potential and distinguish it from its well-characterized isomer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide (CAS 614-80-2)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, a compound of interest for its potential therapeutic applications.

Physicochemical Properties

This compound, also known as N-(2-hydroxyphenyl)acetamide or 2-Acetamidophenol, is a positional isomer of the widely used analgesic, paracetamol.[1] Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2][3][4]
Molecular Weight 151.16 g/mol [1][2][3]
CAS Number 614-80-2[3][4]
Appearance White to off-white or brown crystalline powder[2]
Melting Point 205-210 °C[2][5]
Boiling Point (est.) 273.17 °C[2]
Flash Point 161.3 °C[2]
pKa (Predicted) 9.35 ± 0.35[2]
Solubility Soluble in hot water, ethanol, and alkaline solutions; slightly soluble in methanol and DMSO; sparingly soluble in cold water.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[3][4][6][7] The electron ionization mass spectrum provides key information for identifying the compound's molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available from the NIST WebBook, which can be used to identify its characteristic functional groups.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 2-chloro-N-(2-hydroxyphenyl)acetamide.[3][9] A general approach would involve the acylation of 2-aminophenol.

Plausible Synthesis Workflow

G Plausible Synthesis of this compound A 2-Aminophenol C Reaction Mixture A->C Reactant 1 B Acetic Anhydride B->C Reactant 2 D Crude Product C->D Acylation Reaction E Recrystallization D->E Purification F Pure this compound E->F Isolation

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide (for reference)

A study by Motherwell et al. (2002) describes the synthesis of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide.[10] In this procedure, a sulfonylguanidine derivative is reacted with 2-chloro-N-phenylacetamide. The resulting solid precipitate is filtered, washed with water, and recrystallized to yield colorless crystals.[10] The ¹H NMR spectrum in DMSO-d₆ showed a singlet for the methylene group at δ 3.84 ppm, multiplet aromatic protons at δ 7.30 ppm, and an amine proton at δ 9.15 ppm.[10]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly in the realm of inflammation and arthritis.

Anti-inflammatory and Anti-arthritic Properties

Studies have shown that N-(2-hydroxy phenyl) acetamide possesses promising anti-arthritic and anti-inflammatory properties.[11][12] In a study on adjuvant-induced arthritic (AIA) rats, treatment with this compound significantly retarded the reduction in body weight and the increase in paw edema volume compared to the diseased control group.[12]

Modulation of Pro-inflammatory Cytokines

The anti-inflammatory effects of this compound are associated with its ability to reduce the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[12][13]

Antioxidant Activity

In addition to its anti-inflammatory effects, the compound has been shown to alter oxidative stress markers.[12] It exhibits high radical scavenging activity, as demonstrated in a DPPH assay.[13][14]

Signaling Pathway

The inhibition of TNF-α and IL-1β by this compound suggests its interference with key inflammatory signaling pathways. Both TNF-α and IL-1β can activate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation.[15][16] The signaling pathway often involves the activation of MAP kinases.

G Inflammatory Signaling Pathway and Inhibition cluster_0 Inhibition by this compound cluster_1 Downstream Signaling TNF TNF-α TNFR TNFR TNF->TNFR IL1 IL-1β IL1R IL-1R IL1->IL1R MAPK MAP Kinases TNFR->MAPK IL1R->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Inhibition of TNF-α and IL-1β signaling by this compound.

Experimental Protocols for Biological Assays

In Vivo Anti-inflammatory and Analgesic Assays

A study by Jawed et al. provides details on the in vivo evaluation of N-(2-hydroxy phenyl) acetamide in Sprague Dawley rats.[12]

  • Adjuvant-Induced Arthritis Model: Arthritis was induced in adult female Sprague Dawley rats. The anti-arthritic and anti-inflammatory activity was assessed by monitoring body weight and paw edema volume. Doses of 5mg/kg and 10mg/kg of the compound were administered.[12]

  • Cytokine and Oxidative Stress Marker Analysis: At the end of the experiment, plasma and serum samples were collected to estimate the levels of pro-inflammatory cytokines (IL-1β and TNF-α) and oxidative stress markers (nitric oxide, peroxide, and GSH).[12]

In Vitro Anti-inflammatory Assay

An in vitro anti-inflammatory effect of N-(2-Hydroxyphenyl) Acetamide was evaluated using a protein denaturation assay.[14]

  • Protein Denaturation Assay: This method was used to assess the in vitro anti-inflammatory activity of the compound. Significant inhibition of protein denaturation was observed at concentrations of 100 and 300 µg/ml.[14]

Safety and Handling

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

This document is intended for informational purposes for a scientific audience. Further research and validation are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or 2-acetamidophenol, is a synthetic compound with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its anti-inflammatory, anti-arthritic, anticancer, and pro-angiogenic properties. The document details the compound's effects on key signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory and Anti-arthritic Activity

This compound has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. Its mechanism in this context is primarily attributed to the modulation of pro-inflammatory cytokines and oxidative stress markers.

Modulation of Pro-inflammatory Cytokines

In studies using adjuvant-induced arthritic (AIA) rats, treatment with this compound led to a significant reduction in the serum levels of key pro-inflammatory cytokines, Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α)[1]. This reduction in inflammatory mediators is a critical component of its anti-arthritic effects.

Attenuation of Oxidative Stress

The compound has also been shown to alter oxidative stress markers in the context of inflammation[1]. In a mouse model of acute kidney injury, it demonstrated protective effects through both anti-oxidant and anti-inflammatory mechanisms. This included the down-regulation of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NF-κB p50) mRNA expression, alongside the up-regulation of heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes[2].

Inhibition of the RANK/RANKL Signaling Pathway

A key aspect of its anti-arthritic activity is the attenuation of the Receptor Activator of Nuclear Factor-κB (RANK) / RANK Ligand (RANKL) signaling pathway. This pathway is pivotal in the formation and activation of osteoclasts, the cells responsible for bone resorption, a hallmark of arthritis. By interfering with this pathway, this compound helps to mitigate bone destruction. This is further supported by the suppression of downstream mediators of the RANK/RANKL pathway, including the transcription factors c-fos and c-jun, as well as NF-κB[3].

Quantitative Data: Anti-inflammatory and Anti-arthritic Effects
ParameterModel SystemTreatmentResultReference
Paw Oedema VolumeAdjuvant-Induced Arthritic (AIA) Rats5 mg/kg and 10 mg/kg dosesSignificant retardation of increase in paw oedema[1]
Serum IL-1β LevelsAdjuvant-Induced Arthritic (AIA) Rats5 mg/kg and 10 mg/kg dosesReduction compared to diseased control[1]
Serum TNF-α LevelsAdjuvant-Induced Arthritic (AIA) Rats5 mg/kg and 10 mg/kg dosesReduction compared to diseased control[1]
iNOS mRNA expressionGlycerol-induced Acute Kidney Injury (AKI) in mice-Down-regulated[2]
NF-κB p50 mRNA expressionGlycerol-induced Acute Kidney Injury (AKI) in mice-Down-regulated[2]
Experimental Protocols
  • Induction: Adult female Sprague-Dawley rats are used. Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the paw or base of the tail.

  • Treatment: this compound is administered orally at doses of 5 mg/kg and 10 mg/kg daily, starting from the day of adjuvant injection.

  • Assessment of Arthritis:

    • Paw Volume: Measured using a plethysmometer at regular intervals.

    • Body Weight: Monitored throughout the study.

    • Arthritic Score: A visual scoring system based on the severity of inflammation in the paws.

  • Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of IL-1β and TNF-α using ELISA kits. Oxidative stress markers like nitric oxide, peroxide, and glutathione (GSH) are also assessed.

  • Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured and stimulated with RANKL in the presence or absence of this compound.

  • Protein Extraction: Cells are lysed, and total protein is quantified using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., RANK, TRAF6, NF-κB, c-fos, c-jun).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates c_Fos c-Fos TRAF6->c_Fos Activates c_Jun c-Jun TRAF6->c_Jun Activates Osteoclastogenesis Osteoclastogenesis Bone Resorption NFkB->Osteoclastogenesis c_Fos->Osteoclastogenesis c_Jun->Osteoclastogenesis Compound This compound Compound->RANKL Attenuates Compound->NFkB Suppresses expression Compound->c_Fos Suppresses expression Compound->c_Jun Suppresses expression

Caption: Attenuation of the RANK/RANKL signaling pathway.

Anticancer and Apoptotic Effects

This compound exhibits promising anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

The compound induces apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for its anticancer effects. A critical indicator of apoptosis is the modulation of the Bcl-2 family of proteins. This compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial step in initiating the intrinsic pathway of apoptosis.

Furthermore, the compound activates caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also modulate the cell cycle. In MCF-7 breast cancer cells, it has been observed to cause cell cycle arrest at the G0/G1 phase, thereby preventing the cells from progressing to the DNA synthesis (S) phase and subsequent cell division.

Synergistic Effects with Chemotherapy

An important finding is the synergistic effect of this compound with conventional chemotherapeutic drugs. When used in combination with temozolomide, a drug used to treat glioblastoma, it significantly enhances cell growth inhibition and apoptosis in the U87 glioblastoma cell line. This synergistic effect is also associated with an increased Bax/Bcl-2 ratio and elevated expression of active caspase-3.

Quantitative Data: Anticancer and Apoptotic Effects
ParameterCancer Cell LineResultReference
Growth Inhibition (IC50)MCF-7 (Breast Cancer)1.65 mM[3]
Cell CycleMCF-7 (Breast Cancer)Arrest at G0/G1 phase[3]
ApoptosisU87 (Glioblastoma)Dose-dependent induction[4]
Apoptosis (with Temozolomide)U87 (Glioblastoma)Synergistic induction[3]
Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., MCF-7, U87) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Cell Lysis: Cells treated with this compound are lysed to release their intracellular contents.

  • Substrate Addition: A fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.

  • Incubation: The reaction is incubated to allow for the cleavage of the substrate by active caspase-3.

  • Detection: The fluorescence or absorbance of the cleaved product is measured. The increase in signal is proportional to the caspase-3 activity.

  • Protein Extraction and Quantification: As described in section 1.5.2.

  • SDS-PAGE and Transfer: As described in section 1.5.2.

  • Immunoblotting: The membrane is incubated with primary antibodies against Bax and Bcl-2.

  • Detection and Densitometry: The protein bands are visualized, and the band intensities are quantified to determine the Bax/Bcl-2 ratio.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Compound This compound G0G1_Arrest G0/G1 Arrest Compound->G0G1_Arrest Induces Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis and cell cycle arrest.

Pro-angiogenic Activity

In contrast to its anticancer effects, this compound has also been observed to possess pro-angiogenic activity, highlighting its complex and context-dependent biological effects.

Promotion of Vessel Formation

In a zebrafish model, a common system for studying angiogenesis, the compound was found to promote the formation of intersegmental vessels. This pro-angiogenic effect was discovered during the screening of marine-derived compounds, where it was isolated from Penicillium chrysogenum. Notably, it was able to rescue vessel loss induced by a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor in zebrafish embryos. The precise molecular mechanism underlying this pro-angiogenic activity is still under investigation.

Experimental Protocol
  • Embryo Collection and Maintenance: Fertilized zebrafish embryos are collected and maintained in an incubator.

  • Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are treated with this compound at various concentrations.

  • Observation: The development of intersegmental vessels is observed and imaged at regular intervals using a microscope. Transgenic zebrafish lines with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) can be used for easier visualization.

  • Quantification: The length and number of intersegmental vessels are quantified to assess the extent of angiogenesis.

Experimental Workflow Diagram

Zebrafish_Angiogenesis_Workflow start Start collect_embryos Collect Fertilized Zebrafish Embryos start->collect_embryos treat_embryos Treat Embryos with This compound collect_embryos->treat_embryos incubate Incubate at 28.5 °C treat_embryos->incubate observe Observe and Image Intersegmental Vessels incubate->observe quantify Quantify Vessel Length and Number observe->quantify end End quantify->end

Caption: Workflow for the zebrafish angiogenesis assay.

Conclusion

This compound is a molecule with diverse and significant biological activities. Its mechanism of action is complex, involving the modulation of multiple signaling pathways critical in inflammation, arthritis, cancer, and angiogenesis. The compound's ability to reduce pro-inflammatory cytokines, inhibit the RANK/RANKL pathway, induce apoptosis and cell cycle arrest in cancer cells, and promote angiogenesis underscores its potential for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their future exploration of this promising compound. Further studies are warranted to identify its direct molecular targets and to fully elucidate the intricate signaling networks it modulates.

References

The Biological Versatility of 2-(2-Hydroxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)acetamide, a synthetic compound with a core acetamide structure, has demonstrated a compelling range of biological activities. This technical guide provides an in-depth exploration of its multifaceted pharmacological profile, with a focus on its anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. We delve into the quantitative measures of its efficacy, detail the experimental methodologies for its evaluation, and visualize the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as N-(2-hydroxyphenyl)acetamide or NA-2, is a molecule of significant interest in medicinal chemistry. Its structural simplicity belies a complex and promising range of biological effects. As a derivative of salicylic acid, it has been investigated for its potential to address a variety of pathological conditions, including cancer, inflammation, and neurological disorders. This guide aims to consolidate the current scientific understanding of this compound's biological activities, providing a technical foundation for further research and development.

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the chloroacetylation of an aminophenol derivative. While a detailed, step-by-step protocol for the direct synthesis of this compound is not extensively reported in the reviewed literature, a plausible pathway can be inferred from the synthesis of its precursors, such as 2-chloro-N-(2-hydroxyphenyl)acetamide.

A general synthetic scheme would involve the reaction of 2-aminophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, under appropriate reaction conditions to yield the final product. The purification of the compound is typically achieved through recrystallization.

Anticancer Activity

This compound has exhibited notable anticancer properties, particularly against breast cancer cell lines. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis and cell cycle arrest.

Quantitative Data

The anticancer efficacy of this compound has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCompoundIC50AssayReference
MCF-7 (Human Breast Cancer)This compound1.65 mMMTT Assay[1]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

This assay assesses the effect of the compound on cell migration.

  • Monolayer Culture: Cells are grown to confluence in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • Compound Treatment: The cells are then incubated with this compound.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

This method determines the effect of the compound on the cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and fixed (e.g., with ethanol).

  • Staining: The fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.

Signaling Pathways

The anticancer activity of this compound is associated with the modulation of apoptotic pathways. A key mechanism is the enhancement of the Bax/Bcl-2 ratio, which promotes apoptosis.

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome_formation Apoptosome formation Cytochrome_c_release->Apoptosome_formation Caspase_activation Caspase activation Apoptosome_formation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Apoptotic pathway modulation by this compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. Its mechanism of action involves the reduction of pro-inflammatory cytokines and oxidative stress markers.

Quantitative Data

The anti-inflammatory effects have been quantified in vivo and in vitro.

Model/AssayCompoundDosage/ConcentrationEffectReference
Adjuvant-Induced Arthritis (Rat)This compound5 mg/kg and 10 mg/kgSignificant reduction in paw edema[2]
Adjuvant-Induced Arthritis (Rat)This compound5 mg/kgSignificant decrease in serum IL-1β and TNF-α[3][4]
Protein Denaturation InhibitionThis compound100 µg/ml58.66% inhibition[5]
Protein Denaturation InhibitionThis compound300 µg/ml69.11% inhibition[5]
DPPH Radical ScavengingThis compound-IC50 = 2.28 µg/ml[5]
Experimental Protocols

This is a common in vivo model for studying chronic inflammation.

  • Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's Complete Adjuvant (FCA) into one of the hind paws.

  • Compound Administration: this compound is administered orally or intraperitoneally at various doses.

  • Assessment of Inflammation: The severity of arthritis is assessed by measuring the paw volume (plethysmometry) and arthritic score over a period of several weeks.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

This assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammation.

  • Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations is prepared.

  • Denaturation: Denaturation is induced by heating the mixture at a specific temperature for a set time.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Signaling Pathways

The anti-inflammatory effects of acetamide derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Acetamide_Derivative This compound (derivative) Acetamide_Derivative->IKK_Complex inhibits IκBα_Phosphorylation IκBα Phosphorylation IKK_Complex->IκBα_Phosphorylation IκBα_Degradation IκBα Degradation IκBα_Phosphorylation->IκBα_Degradation NF-κB_Translocation NF-κB Translocation to Nucleus IκBα_Degradation->NF-κB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) NF-κB_Translocation->Gene_Expression

Inhibition of the NF-κB signaling pathway by acetamide derivatives.

Anticonvulsant Activity

While this compound itself has not been extensively studied for anticonvulsant properties, its derivatives have shown promising activity in preclinical models of epilepsy.

Quantitative Data

The anticonvulsant activity of a derivative is presented below.

CompoundAnimal ModelTestED50Reference
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamideMiceMES42.97 mg/kg[5]
Experimental Protocol

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for the assay.

  • Compound Administration: The test compound is administered to the animals at various doses.

  • Induction of Seizure: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented. However, various acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some reports indicate that N-(2-hydroxyphenyl)acetamide is ineffective against several bacterial strains, while other studies on its derivatives show promising results.[6]

Quantitative Data

Data on the antimicrobial activity of acetamide derivatives is available.

CompoundMicroorganismMIC (µg/mL)Reference
Benzimidazole-based acetamide derivativesPseudomonas aeruginosa125[No specific citation available in provided results]
2-Mercaptobenzothiazole acetamide derivativesE. coli, S. typhi, S. aureus, B. subtilisClose to positive control[7]
Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Modulation of RANKL Signaling

Derivatives of acetamide have been shown to interfere with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation and function. This suggests a potential therapeutic application in bone-related disorders.

Signaling Pathway

The RANKL/RANK signaling cascade is a key regulator of bone resorption. Acetamide derivatives can inhibit this pathway, thereby reducing osteoclastogenesis.

rankl_pathway RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Acetamide_Derivative Acetamide Derivative Acetamide_Derivative->RANK inhibits binding Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream_Signaling NFATc1_Activation NFATc1 Activation Downstream_Signaling->NFATc1_Activation Osteoclast_Differentiation Osteoclast Differentiation NFATc1_Activation->Osteoclast_Differentiation

Inhibition of the RANKL/RANK signaling pathway by acetamide derivatives.

Conclusion

This compound is a versatile molecule with a rich pharmacological profile. Its demonstrated anticancer and anti-inflammatory activities, coupled with the potential of its derivatives in anticonvulsant and antimicrobial applications, make it a compelling lead compound for drug discovery and development. The modulation of key signaling pathways such as NF-κB and RANKL underscores its potential to address a range of diseases characterized by inflammation, uncontrolled cell proliferation, and bone degradation. Further research is warranted to fully elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety and efficacy in more advanced preclinical and clinical settings. This technical guide provides a solid foundation for these future endeavors.

References

Spectroscopic and Biological Insights into 2-(2-Hydroxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for these analytical techniques and explores a relevant biological signaling pathway, offering a multi-faceted resource for researchers.

Spectroscopic Data Analysis

The following sections present a summary of the available spectroscopic data for this compound. Due to the limited availability of directly published raw data, this guide synthesizes information from various sources and provides expected values based on the compound's chemical structure.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic -OH
~7.8 - 8.5Singlet (broad)1HAmide NH
~6.8 - 7.2Multiplet4HAromatic CH
~3.5Singlet2HMethylene CH 2

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data

While a complete, publicly available dataset of chemical shifts for this compound is not readily accessible, SpectraBase, a commercial database, indicates the availability of a 13C NMR spectrum obtained in Dimethyl sulfoxide-d6 (DMSO-d6) on a Jeol FX-90 instrument.

Table 3: IR (Infrared) Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
3400 - 3200Strong, BroadO-H (phenolic) and N-H (amide) stretching
3100 - 3000MediumAromatic C-H stretching
~1650StrongC=O (amide I) stretching
1600 - 1450Medium to StrongAromatic C=C bending and N-H (amide II) bending
Table 4: Mass Spectrometry Data

The NIST WebBook provides mass spectrometry data for the related compound, N-(2-hydroxyphenyl)-acetamide (a structural isomer). The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
151.16[M]+ (Molecular Ion)
Expected FragmentsFragments corresponding to the loss of the acetamide side chain and other characteristic cleavages.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the desired range (typically 4000-400 cm-1).

    • The final spectrum is presented as percent transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • The resulting spectrum will show the molecular ion and various fragment ions.

Biological Signaling Pathway

Research on the structurally similar compound, N-(2-hydroxyphenyl)acetamide, has demonstrated its anti-inflammatory and anti-arthritic properties. This activity is attributed to the reduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The following diagram illustrates a simplified signaling pathway that could be modulated by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Inhibitory Action TNFR TNF-α Receptor TRAF2 TRAF2 TNFR->TRAF2 IL1R IL-1β Receptor MyD88 MyD88 IL1R->MyD88 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene IRAK IRAK MyD88->IRAK IRAK->IKK Acetamide This compound Acetamide->IKK Acetamide->NFkB TNFa TNF-α TNFa->TNFR IL1b IL-1β IL1b->IL1R

Caption: Putative inhibitory action of this compound on inflammatory signaling pathways.

Crystal Structure of 2-(2-Hydroxyphenyl)acetamide: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and PubChem, reveals a notable absence of experimentally determined crystal structure data for 2-(2-Hydroxyphenyl)acetamide. While chemical and spectroscopic information for this compound is available, a definitive single-crystal X-ray diffraction study and the corresponding detailed atomic coordinates have not been publicly deposited.

In light of this, the following guide will focus on the crystal structure of the closely related and structurally characterized isomer, 2-(4-Hydroxyphenyl)acetamide . This compound shares the same chemical formula and core functional groups, offering valuable insights into the potential solid-state behavior, molecular conformation, and intermolecular interactions that might be anticipated for the 2-hydroxy isomer. The data and methodologies presented herein are based on the published crystallographic study of 2-(4-Hydroxyphenyl)acetamide.

I. Quantitative Crystallographic Data for 2-(4-Hydroxyphenyl)acetamide

The crystallographic data for 2-(4-Hydroxyphenyl)acetamide has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in Table 1 for clear comparison and reference.

Parameter Value
Chemical FormulaC₈H₉NO₂
Formula Weight151.16 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)5.0935(2)
b (Å)9.5089(4)
c (Å)15.3708(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)744.46(6)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.347
F(000)320.0
R-factorData not available in the immediate search results
wR (all data)Data not available in the immediate search results

Table 1: Summary of Crystallographic Data for 2-(4-Hydroxyphenyl)acetamide.

II. Experimental Protocols

The determination of the crystal structure of 2-(4-Hydroxyphenyl)acetamide involved the following key experimental procedures:

A. Synthesis and Crystallization
  • Starting Material: Commercially available 2-(4-Hydroxyphenyl)acetamide (99% purity) was used.[1]

  • Solvent Selection: Methanol was chosen as the solvent for crystallization.[1]

  • Crystallization Method: Single crystals of suitable quality for X-ray diffraction were obtained by the slow evaporation of the methanolic solution at room temperature.[1]

B. X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 295 K using molybdenum (Mo Kα) radiation.

  • Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. The refinement process involves adjusting atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

III. Molecular and Crystal Structure Description

In the crystal structure of 2-(4-Hydroxyphenyl)acetamide, the acetamide group is nearly perpendicular to the plane of the phenyl ring, with a dihedral angle of 89.95(5)°.[2] This conformation is influenced by the formation of intermolecular hydrogen bonds. The crystal packing is characterized by N—H⋯O hydrogen bonds, which organize the molecules into stacks that propagate along the crystallographic direction.[2] These stacks are further linked by additional hydrogen bonding, creating a stable three-dimensional network.[2]

IV. Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of a compound like 2-(4-Hydroxyphenyl)acetamide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Material (2-(4-Hydroxyphenyl)acetamide) dissolve Dissolution in Methanol start->dissolve evaporation Slow Evaporation at Room Temperature dissolve->evaporation crystals Formation of Single Crystals evaporation->crystals mount Crystal Mounting crystals->mount data_collection X-ray Data Collection (Mo Kα, 295 K) mount->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Crystallographic Data Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for crystal structure determination.

logical_relationship Molecule 2-(4-Hydroxyphenyl)acetamide Molecule Interactions Intermolecular Hydrogen Bonds (N-H...O) Molecule->Interactions forms Packing Crystal Packing (Molecular Stacks) Interactions->Packing dictates Structure 3D Crystal Lattice Packing->Structure results in

Caption: Relationship between molecular interactions and crystal structure.

References

An In-depth Technical Guide to Derivatives and Analogues of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of 2-(2-hydroxyphenyl)acetamide. This core scaffold has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, which includes anti-inflammatory, fungicidal, and analgesic properties. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative activity data in a structured format, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound and its analogues represent a promising class of compounds with a broad spectrum of biological activities. The core structure, characterized by a hydroxyphenyl group linked to an acetamide moiety, serves as a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the chemical space around this scaffold, focusing on derivatives with demonstrated therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general approach involves the acylation of 2-aminophenol or its derivatives with a suitable acylating agent.

General Synthesis Scheme

A common synthetic strategy for preparing 2-chloro-N-(2-hydroxyphenyl)acetamide, a key intermediate, is depicted below.[1] This intermediate can be further modified to generate a diverse library of analogues.

G General Synthesis of a this compound Intermediate cluster_reactants Reactants cluster_product Product 2-Aminophenol 2-Aminophenol 2-Aminophenol->Reaction Base (e.g., NaOAc) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction Intermediate 2-Chloro-N-(2-hydroxyphenyl)acetamide Reaction->Intermediate Acylation

Caption: General synthesis of a key intermediate.

Experimental Protocol: Synthesis of 2-Chloro-N-(2-hydroxyphenyl)acetamide

This protocol describes a representative synthesis of a key intermediate.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium acetate trihydrate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-aminophenol in a suitable solvent.

  • Add sodium acetate trihydrate to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture while stirring.

  • Continue stirring at room temperature for a specified period.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(2-hydroxyphenyl)acetamide.[2]

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with anti-inflammatory and fungicidal effects being the most prominent.

Anti-inflammatory and Analgesic Activity

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[3] Its mechanism of action involves the inhibition of pro-inflammatory cytokines and modulation of cellular signaling pathways implicated in inflammation. Some analogues also show potential as selective COX-II inhibitors.[4][5]

N-(2-hydroxyphenyl)acetamide has been shown to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α in adjuvant-induced arthritic rats.[3] This is a key mechanism contributing to its anti-inflammatory effects.

Furthermore, some acetamide derivatives have been found to inhibit osteoclast differentiation by downregulating key signaling molecules. Specifically, certain analogues can suppress the RANKL-induced phosphorylation of MAPKs (ERK, JNK, p38) and the activation of the NF-κB pathway by reducing the phosphorylation of I-κB and p65. This inhibition of the RANKL/RANK signaling cascade is crucial for preventing bone resorption in inflammatory conditions like rheumatoid arthritis.

G Inhibition of RANKL Signaling Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates Acetamide_Derivative This compound Analogue Acetamide_Derivative->RANK Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκB, p65) TRAF6->NFkB_Pathway Osteoclastogenesis Osteoclastogenesis MAPK_Pathway->Osteoclastogenesis NFkB_Pathway->Osteoclastogenesis

Caption: Inhibition of the RANKL signaling cascade.

The following table summarizes the anti-inflammatory and antioxidant activities of selected acetamide derivatives.

Compound ID% Inhibition of ABTS radical+T.E.A.C. (μM)LD50 (ppm)% Inhibition of NO production (at 10 μM)
30006 1%0.2641.4591-
30007 10.6%2.7429.8785-
40006 --3.0443Significant (P < 0.001)
40007 --10.6444Significant (P < 0.001)

Data extracted from a study on acetamide derivatives with antioxidant and potential anti-inflammatory activity.[2]

CompoundIn vitro COX-II Inhibition IC50 (µmol/L)
Phenol Product 1 0.768
Phenol Product 2 0.616
Celecoxib (Reference) 0.041

Data for phenol acetamide derivatives as COX-II inhibitors.[4]

Fungicidal Activity

Certain 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have demonstrated potent fungicidal activity against various plant pathogens.[6]

Molecular docking studies suggest that the succinate dehydrogenase (SDH) enzyme could be a potential target for the fungicidal action of these compounds.[6] The hydroxyl and carbonyl groups of the acetamide derivatives are believed to be crucial for their interaction with the enzyme and subsequent fungicidal activity.[6]

G Proposed Fungicidal Mechanism Acetamide_Derivative 2-((2-Hydroxyphenyl)methylamino) acetamide Derivative SDH Succinate Dehydrogenase (SDH) Acetamide_Derivative->SDH Inhibits Fungal_Respiration Fungal_Respiration SDH->Fungal_Respiration Essential for Fungal_Cell_Death Fungal_Cell_Death Fungal_Respiration->Fungal_Cell_Death

Caption: Proposed mechanism of fungicidal action.

The table below presents the in vitro fungicidal activity of selected 2-((2-hydroxyphenyl)methylamino)acetamide derivatives against various fungal strains.

CompoundS. sclerotiorum EC50 (µg/mL)P. capsici EC50 (µg/mL)
5a 15.2325.84
5b 10.8918.92
5c 8.3412.67
5d 5.129.88
5e 2.896.45
Chlorothalonil (Control) 4.567.91

Data extracted from a study on the fungicidal activity of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives.[6]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

G Carrageenan-Induced Paw Edema Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compound or Vehicle Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals (1-5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

2-(2-Hydroxyphenyl)acetamide as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide as a Potential Therapeutic Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as N-(2-hydroxyphenyl) acetamide or NA-2), a derivative of salicylic acid, is a synthetic compound demonstrating significant therapeutic potential.[1][2] Extensive preclinical research has highlighted its potent anti-inflammatory, anti-arthritic, antioxidant, and analgesic properties.[3][4] Mechanistically, it has been shown to modulate key inflammatory cytokines, mitigate oxidative stress, and inhibit neuronal excitability markers.[3][5] This technical guide provides a comprehensive overview of the existing data on this compound, detailing its synthesis, mechanisms of action, and summarizing the quantitative results from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of this compound is typically achieved via the chloroacetylation of 2-aminophenol or through the amidation of 2-hydroxyphenylacetic acid. The protocols for related derivatives suggest a straightforward and scalable process.[6][7][8]

Experimental Protocol: Synthesis via Chloroacetylation

This protocol is adapted from methodologies for similar N-hydroxyphenyl acetamides.[8]

Objective: To synthesize 2-chloro-N-(2-hydroxyphenyl) acetamide, a closely related precursor or derivative. The same principle applies to the non-chlorinated target by using acetyl chloride.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride (or Acetyl chloride for the non-chlorinated target)

  • Glacial Acetic Acid (Solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol)

Procedure:

  • Dissolution: A solution of 2-aminophenol is prepared in glacial acetic acid within a round-bottom flask.

  • Acylation: The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a designated period (e.g., 15 hours) to allow the reaction to proceed to completion.[9]

  • Precipitation & Filtration: The mixture is then poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water to remove impurities, and dried.[6]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Infrared (IR), Proton NMR (¹H NMR), and Mass Spectrometry.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Final Product Reagents 2-Aminophenol + Glacial Acetic Acid Cooling Cool to 0°C Reagents->Cooling Addition Add Acetyl Chloride (dropwise) Cooling->Addition Stirring Stir at RT (15h) Addition->Stirring Precipitation Pour into Cold Water Stirring->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize (Ethanol) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Characterization Characterize: - IR - NMR - Mass Spec Final_Product->Characterization

Caption: Generalized workflow for the synthesis of this compound.

Therapeutic Activity and Efficacy

This compound has demonstrated significant efficacy in preclinical models of inflammation, arthritis, and oxidative stress.

Anti-inflammatory and Anti-arthritic Activity

The compound shows promising anti-inflammatory and anti-arthritic properties, evaluated in vivo using the adjuvant-induced arthritis (AIA) model in Sprague Dawley rats.[2][3] Treatment with this compound significantly retards the increase in paw edema and the reduction in body weight associated with the disease.[1][3]

Table 1: In Vivo Anti-inflammatory and Anti-arthritic Effects

Parameter Model Treatment Group Dosage Outcome Significance Reference
Paw Edema Adjuvant-Induced Arthritis (Rat) NA-2 5 mg/kg & 10 mg/kg Significant retardation of paw volume increase p < 0.05 [1][3]
Body Weight Adjuvant-Induced Arthritis (Rat) NA-2 5 mg/kg & 10 mg/kg Significant retardation of body weight reduction - [1][3]
Pro-inflammatory Cytokines Adjuvant-Induced Arthritis (Rat) NA-2 5 mg/kg & 10 mg/kg Reduction in serum IL-1β and TNF-α levels p < 0.05 [3][10]
Nociception Adjuvant-Induced Arthritis (Rat) NA-2 5 mg/kg Inhibition of nociceptive sensation - [1]

| Protein Denaturation (in vitro) | Heat-induced | NA-2 | 100 & 300 µg/ml | Significant inhibition of protein denaturation | p < 0.001 |[4] |

Antioxidant Activity

The compound's antioxidant capacity has been confirmed through both direct free-radical scavenging and modulation of oxidative stress markers in vivo.[3][11]

Table 2: Antioxidant Profile

Assay / Marker Model Treatment Group Dosage / Concentration Outcome Reference
DPPH Radical Scavenging In vitro NA-2 300 µg/ml 88.16% scavenging activity [4]
Oxidative Stress Markers (Nitric Oxide, Peroxide) Adjuvant-Induced Arthritis (Rat) NA-2 5 mg/kg & 10 mg/kg Altered levels, indicating reduced oxidative stress [2][3]

| Reduced Glutathione (GSH) | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Altered levels, indicating antioxidant effect |[2][3] |

Neuroprotective Potential

While direct neuroprotection studies are emerging, strong evidence points to a neuroprotective role through the modulation of neuronal activity markers. In the brains of arthritic rats, which exhibit heightened neuronal excitability due to chronic pain, the compound profoundly inhibits the expression of c-Fos protein and mRNA.[5] c-Fos is an immediate early gene often used as a marker for neuronal activity.[5]

Table 3: Effects on Neuronal Markers

Marker Brain Regions Model Treatment Group Outcome Reference

| c-Fos Protein & mRNA | Amygdala, Cortex, Hippocampus, Thalamus | Adjuvant-Induced Arthritis (Rat) | NA-2 | Significant blockage of arthritis-induced c-Fos expression |[5] |

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/RelA) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[12][14] The observed reduction in these cytokines by this compound strongly suggests it inhibits the NF-κB pathway.[2][3]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/RelA) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription->Cytokines HPAA This compound HPAA->IKK Inhibits

Caption: Postulated inhibition of the canonical NF-κB pathway by the compound.

Interaction with MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are also critical in regulating inflammation and cellular stress.[15] While direct modulation by this compound has not been fully elucidated, its structural isomer, acetaminophen, is known to differentially regulate MAPK pathways, suggesting this is a probable mechanism of action.[16][17] For instance, toxic insults often lead to sustained JNK activation, while ERK activation can be protective.[16][17] The compound's beneficial effects could be related to a favorable modulation of these pathways.

MAPK_Pathway Stress Cellular Stress (Oxidative, Inflammatory) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK cJun c-Jun JNK->cJun OtherTF Other TFs ERK->OtherTF Apoptosis Apoptosis Inflammation cJun->Apoptosis Survival Cell Survival Proliferation OtherTF->Survival HPAA This compound HPAA->JNK Modulates HPAA->ERK Modulates

Caption: Potential modulation of MAPK signaling pathways by the compound.

Conclusion and Future Directions

This compound has emerged as a compelling therapeutic candidate with a robust preclinical profile demonstrating significant anti-inflammatory, antioxidant, and potential neuroprotective effects. Its efficacy in validated animal models, coupled with initial mechanistic insights, provides a strong rationale for further development.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.

  • Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a full safety profile.

  • Mechanism Elucidation: Deeper investigation into its direct molecular targets within the NF-κB and MAPK signaling cascades.

  • Expanded Indications: Exploring its efficacy in other models of inflammatory and neurodegenerative diseases.

The collective data strongly support the continued investigation of this compound as a promising scaffold for the development of novel therapeutics for inflammatory disorders.

References

Whitepaper: In Silico Modeling of 2-(2-Hydroxyphenyl)acetamide Interactions with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling, or computer-aided drug design (CADD), provides a powerful framework for accelerating drug discovery by predicting molecular interactions and guiding experimental research.[1][2] This technical guide details a hypothetical in silico investigation of 2-(2-Hydroxyphenyl)acetamide, a compound with known anti-inflammatory properties, and its interaction with a key inflammatory target, Cyclooxygenase-2 (COX-2).[3][4] We present detailed protocols for molecular docking and molecular dynamics (MD) simulations, structured data summaries for quantitative analysis, and visual workflows to elucidate the computational process. The objective is to provide a comprehensive blueprint for researchers aiming to explore the therapeutic potential of small molecules through computational methods.

Introduction: this compound and the Role of In Silico Modeling

This compound, also known as 2-acetaminophenol, is a synthetic compound that has demonstrated significant anti-inflammatory and anti-arthritic activity in preclinical models.[4][5] Studies have shown its ability to reduce the expression of pro-inflammatory cytokines and proteins like COX-2.[3] To elucidate the molecular mechanism behind this activity and to guide the development of more potent derivatives, in silico modeling techniques are indispensable.

Computer-aided drug design (CADD) allows for the rapid screening of virtual libraries, prediction of binding affinities, and analysis of the stability of protein-ligand complexes, thereby saving significant time and resources in the drug discovery pipeline.[1][6] This guide focuses on two core CADD methodologies:

  • Molecular Docking: Predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7]

  • Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[8]

This whitepaper will use the interaction between this compound and human COX-2 (a critical enzyme in the inflammatory pathway) as a case study to demonstrate a standard in silico workflow.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[9][10]

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of COX-2.

Methodology:

  • Target Protein Preparation:

    • The 3D crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera or AutoDock Tools), all water molecules and non-essential heteroatoms are removed from the PDB file.[9][10]

    • Polar hydrogen atoms are added to the protein structure to correctly represent ionization states at physiological pH.

    • Gasteiger or Kollman charges are computed and assigned to all atoms of the protein.[9]

    • The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) or obtained from a database like PubChem.

    • The 2D structure is converted to a 3D conformation.

    • Using software like Open Babel, polar hydrogens and Gasteiger charges are added to the ligand.[9]

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

    • The final ligand structure is saved in the PDBQT format.

  • Grid Box Generation and Docking Simulation:

    • The active site of COX-2 is identified based on the co-crystallized ligand or from published literature.

    • A grid box is defined to encompass the entire active site. The dimensions and center coordinates of this box are specified in a configuration file.

    • The docking simulation is initiated using the AutoDock Vina executable, with the prepared protein, ligand, and configuration file as inputs.[11]

    • The search algorithm, typically a genetic algorithm, explores various conformations of the ligand within the defined grid box to find the most favorable binding poses.[9]

  • Analysis of Results:

    • The output file contains multiple binding poses ranked by their binding affinity scores (in kcal/mol). Lower energy values indicate stronger binding.[7]

    • The top-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

Molecular Dynamics (MD) Simulation Protocol

This protocol provides a generalized workflow for MD simulations using GROMACS, a versatile package for performing molecular dynamics.[12]

Objective: To assess the stability of the COX-2-ligand complex predicted by molecular docking.

Methodology:

  • System Preparation:

    • The top-ranked docked complex (protein + ligand) from the docking study is used as the starting structure.[13]

    • A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system.

    • The complex is placed in a simulation box of a defined shape (e.g., cubic) and solvated with an explicit water model (e.g., TIP3P).[8]

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the prepared system is minimized using an algorithm like steepest descent to relax the structure and remove any steric clashes or unfavorable geometries.[14]

  • Equilibration:

    • The system undergoes a two-phase equilibration process to stabilize temperature and pressure.[15]

      • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.

      • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is simulated at constant temperature and pressure, allowing the density of the simulation box to equilibrate to the correct value.[15]

  • Production MD Run:

    • Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds). During this phase, the atomic coordinates and velocities are saved at regular intervals to generate a trajectory.[12]

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates a stable complex.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation

The following tables present hypothetical quantitative data from the described in silico experiments.

Table 1: Molecular Docking Results of this compound with COX-2

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.2Tyr385, Ser530Val349, Leu352, Phe518
2-7.9Arg120, Tyr355Leu384, Val523, Met522
3-7.5Gln192, Ser353Ala527, Leu531, Trp387

Table 2: MD Simulation Stability Analysis of the Top-Ranked Complex (100 ns)

Analysis MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD0.25 nm0.03 nmThe complex reached equilibrium and remained stable.
Ligand RMSD (fit to protein)0.12 nm0.02 nmThe ligand remained stably bound in the active site.
Average Number of H-Bonds2.80.6Key hydrogen bonds with Tyr385 and Ser530 were consistently maintained.

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and computational workflows. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Signaling Pathway

This diagram illustrates the proposed inhibitory action of this compound on the COX-2 inflammatory pathway.

G NF-kB Activation NF-kB Activation COX2_Gene COX-2 Gene Transcription NF-kB Activation->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX2_Enzyme Substrate Inflammation Inflammation Prostaglandins->Inflammation Ligand This compound

Inhibitory effect on the COX-2 signaling pathway.

In Silico Experimental Workflow

This flowchart outlines the sequential steps of the computational analysis, from initial target selection to the final analysis of simulation data.

G start Start: Target Identification (COX-2) prep_protein 1. Protein Preparation (PDB -> PDBQT) start->prep_protein prep_ligand 2. Ligand Preparation (SMILES -> PDBQT) start->prep_ligand docking 3. Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand->docking analysis_dock 4. Docking Analysis (Binding Affinity & Pose) docking->analysis_dock prep_md 5. MD System Setup (Solvation & Ionization) analysis_dock->prep_md md_sim 6. MD Simulation (GROMACS) prep_md->md_sim analysis_md 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->analysis_md end End: Stability Assessment analysis_md->end G cluster_mods Chemical Modifications lead Lead Compound This compound Binding Affinity: -8.2 kcal/mol mod1 Modification 1 Add Fluoro group to Phenyl Ring Result: Increased Affinity lead->mod1 Hypothesis: Improve H-Bonding mod2 Modification 2 Replace Hydroxyl with Methoxy Result: Decreased Affinity lead->mod2 Hypothesis: Alter Sterics mod3 Modification 3 Extend Acetamide Chain Result: No Significant Change lead->mod3 Hypothesis: Explore Pocket Deeper decision Select Best Candidate for Synthesis mod1->decision Affinity: -8.9 kcal/mol mod2->decision Affinity: -7.1 kcal/mol mod3->decision Affinity: -8.1 kcal/mol

References

Methodological & Application

Application Note: Synthesis of 2-(2-Hydroxyphenyl)acetamide from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-(2-hydroxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the chemoselective N-acetylation of 2-aminophenol. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the product. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

N-acylated aminophenols are crucial structural motifs present in a variety of biologically active compounds and pharmaceutical agents. The selective acylation of the amino group in aminophenols can significantly alter their physicochemical properties and biological activities. This compound, in particular, serves as a key precursor for the synthesis of various medicinal compounds, including anti-inflammatory and antimalarial drugs. This protocol describes a reliable and straightforward method for the synthesis of this compound from 2-aminophenol using acetic anhydride as the acetylating agent.

Reaction Scheme

2-Aminophenol + Acetic Anhydride -> this compound + Acetic Acid

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of N-acylated aminophenols based on literature precedents. These values can be used as a benchmark for the described protocol.

ParameterValueReference
Starting Material2-Aminophenol-
Acetylating AgentAcetic Anhydride-
ProductThis compound-
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1]
Typical Yield70-90%[2][3]
Melting Point148 °C[2]
AppearanceWhite to off-white crystalline solid[2]

Experimental Protocol

This protocol is adapted from standard procedures for the N-acetylation of aminophenols.[4][5]

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate Trihydrate

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorization)

Equipment:

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or steam bath

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution of 2-Aminophenol: In a 125 mL Erlenmeyer flask, dissolve 2.1 g of 2-aminophenol in 35 mL of warm water. Add 1.5 mL of concentrated hydrochloric acid to facilitate the dissolution of the amine by forming its hydrochloride salt.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the mixture gently on a steam bath for a few minutes, and then filter it hot through a fluted filter paper to remove the carbon.

  • Buffer Preparation: In a separate beaker, prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water.

  • Acetylation Reaction: Warm the 2-aminophenol hydrochloride solution. Add the sodium acetate buffer solution all at once with swirling. Immediately add 2.0 mL of acetic anhydride to the mixture while continuing to swirl the flask.[5] The sodium acetate neutralizes the hydrochloride salt, liberating the free amine to react with the acetic anhydride.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to afford fine crystals of this compound.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR) if desired.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve 2-Aminophenol in H2O + HCl C Add Buffer to 2-Aminophenol Solution A->C Warm Solution B Prepare Sodium Acetate Buffer B->C D Add Acetic Anhydride C->D Immediate Addition E Cool in Ice Bath (Crystallization) D->E Swirl F Vacuum Filtration E->F G Wash with Cold H2O F->G H Recrystallize from Ethanol G->H I Dry Product H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled in a fume hood.

  • The reaction may be exothermic. Careful addition of reagents is recommended.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol described in this application note provides a robust and efficient method for the synthesis of this compound from 2-aminophenol. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications. The resulting product is of sufficient purity for use in subsequent research and development activities.

References

Application Notes and Protocols for the Purification of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(2-Hydroxyphenyl)acetamide, a compound of interest in pharmaceutical research and organic synthesis. The following sections outline the physical and chemical properties of the target compound, potential impurities, and step-by-step procedures for purification by recrystallization and column chromatography.

Compound Information and Data Presentation

This compound, also known as 2-acetamidophenol, is a positional isomer of paracetamol and serves as an important intermediate in various synthetic pathways.[1] Accurate purification is crucial for its use in subsequent research and development activities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to light brown crystalline powder[2]
Melting Point 205-210 °C[2]
Solubility Soluble in hot water and ethanol; Slightly soluble in cold water and methanol; Slightly soluble in DMSO.[2]

Potential Impurities

The primary route for the synthesis of this compound involves the acetylation of 2-aminophenol.[2] Potential impurities arising from this synthesis can include:

  • Unreacted 2-aminophenol: The starting material for the synthesis.

  • Acetic acid or anhydride: Reagents used in the acetylation reaction.

  • Oxidation products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities such as quinones and quinonimines.[3][4]

  • Di-acetylated product: O-acetylation of the phenolic hydroxyl group in addition to N-acetylation of the amino group.

Effective purification methods should aim to remove these potential contaminants.

Experimental Protocols

Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography. The choice of method will depend on the purity of the crude product and the scale of the purification.

Purification by Recrystallization (Ethanol/Water System)

Recrystallization is a highly effective technique for purifying crystalline solids. A mixed solvent system of ethanol and water is recommended for this compound due to its favorable solubility profile.[3][5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Aim to use the least amount of solvent necessary to achieve full dissolution at the boiling point of the solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[3]

  • Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value is indicative of high purity. Further analysis by Thin Layer Chromatography (TLC) or other spectroscopic methods can also be performed.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with an ethyl acetate/hexane mobile phase is a suitable system.[6][7]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of ethyl acetate in hexane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[8]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[6] This will allow for the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions using collection tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and compare the spots to the crude material and a pure standard if available.

  • Combining and Solvent Removal: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Assessment: Assess the purity of the final product by melting point determination and TLC analysis.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Ethanol/Water ColumnChromatography Column Chromatography Start->ColumnChromatography Silica Gel EtOAc/Hexane PurityAnalysis Purity Assessment (TLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Quantification of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)acetamide is an organic compound of interest in pharmaceutical research and development, potentially as an intermediate, metabolite, or impurity. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols have been developed and adapted from robust methods used for structurally similar compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol) and other acetamide derivatives.[1][2][3][4][5] A stability-indicating assay method is crucial for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[6][7]

Analytical Methodologies Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for its robustness, reliability, and cost-effectiveness in quantifying pharmaceutical compounds.[7][8] It is particularly suitable for routine quality control of bulk drug substances and formulated products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the analyte need to be measured in complex biological matrices like plasma or urine.[4][5][9]

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound, from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Formulation) Extraction Extraction / Dilution (e.g., Protein Precipitation, SPE) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Autosampler Autosampler Injection Vialing->Autosampler LC_System LC Separation (C18 Column) Autosampler->LC_System Detector Detection (UV or MS/MS) LC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantification of this compound.

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical performance characteristics for the quantification of acetamide and its derivatives based on published methods. These values provide an expected range for a validated method for this compound.

Table 1: HPLC-UV Method Performance for Acetamide Derivatives

ParameterExpected PerformanceReference
Linearity Range1 - 100 µg/mL[2][3]
Correlation Coefficient (r²)> 0.999[10][11]
Limit of Detection (LOD)2.5 µg/L (ppb)[2][3]
Limit of Quantification (LOQ)7.7 µg/L (ppb)[2][3]
Accuracy (% Recovery)98 - 102%[10]
Precision (% RSD)< 2%[10][11]

Table 2: LC-MS/MS Method Performance for Hydroxyphenyl Acetamides

ParameterExpected PerformanceReference
Linearity Range0.05 - 50 µg/mL (in whole blood)[4]
Correlation Coefficient (r²)> 0.99[1][5]
Limit of Quantification (LLOQ)50 ng/mL (in whole blood)[4]
Accuracy (Bias %)Within ±15%[1][4]
Precision (% RSD)< 15%[1][4]

Experimental Protocols

Protocol 1: Quantification by Stability-Indicating HPLC-UV Method

This protocol is adapted from methods for related compounds and is suitable for quantification in bulk drug or simple formulations.[10][11]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.0) in a 30:70 (v/v) ratio. For method development, gradient elution may be necessary to ensure separation from degradation products.[6][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 245 nm (A UV scan of this compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 5-150 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets) expected to contain about 25 mg of the analyte. Transfer to a 25 mL volumetric flask, add approximately 15 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to demonstrate that the analyte peak is free from interference from degradation products.[10][11]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate preparations of a standard solution.

Protocol 2: Quantification by LC-MS/MS Method

This protocol is adapted from methods for acetaminophen and is suitable for bioanalytical applications.[1][4]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., Kinetex PFP, 2.6 µm, or equivalent).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient Elution: A gradient should be optimized to ensure sharp peaks and separation from matrix components. A starting point could be: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.

    • Predicted Precursor Ion [M+H]⁺: m/z 152.1

    • Potential Product Ions: To be determined (fragmentation of the parent ion).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

2. Preparation of Solutions:

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

3. Method Validation (Abbreviated):

  • Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences.

  • Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of the analyte.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

References

Application Note and Protocol: HPLC Method Development for 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Hydroxyphenyl)acetamide. This protocol is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a phenolic compound of interest in pharmaceutical development. As a positional isomer of the widely used drug paracetamol (acetaminophen), it is crucial to have a robust analytical method to determine its purity, stability, and to quantify it in the presence of potential impurities and degradation products. This application note details a systematic approach to developing a stability-indicating HPLC method, including initial method scouting, optimization, and forced degradation studies. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₈H₉NO₂PubChem
Molecular Weight151.16 g/mol PubChem[1]
pKa (predicted)9.35 ± 0.35ChemBK[2]
XLogP3 (predicted)0.1PubChem[3]
AppearanceBright brown powderChemBK[2]
SolubilitySlightly soluble in DMSO and Methanol. Soluble in hot water and ethanol, slightly soluble in cold water.ChemBK[2]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression from initial screening to full validation. The following diagram illustrates the key stages of this process.

HPLC_Method_Development cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Column & Mobile Phase Selection A->B C Detector Wavelength Selection B->C D Optimize Mobile Phase Composition (Organic %, pH) C->D Initial Method E Optimize Flow Rate & Column Temperature D->E F Assess Peak Shape & Resolution E->F G Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) F->G Optimized Method H Analyze Stressed Samples G->H I Ensure Peak Purity & Resolution from Degradants H->I J Validate according to ICH Guidelines (Linearity, Accuracy, Precision, etc.) I->J Stability-Indicating Method

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid)

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions (Starting Point)

The following conditions are a recommended starting point for method development.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent with DAD/UV detector
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength275 nm (Initial - to be optimized)
Injection Volume10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Method Optimization Strategy

The initial chromatographic conditions should be systematically optimized to achieve the desired performance.

Parameter to OptimizeRationale and Approach
Column Chemistry A C18 column is a good starting point due to the moderate polarity of the analyte. If peak shape is poor, consider a column with a different packing material or end-capping.
Mobile Phase Organic Modifier Evaluate both acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.
Mobile Phase pH The predicted pKa of the phenolic hydroxyl group is ~9.35. Maintaining the mobile phase pH below 7 will ensure the analyte is in its neutral form, leading to better retention and peak shape on a reverse-phase column. A pH of around 3 is a good starting point.
Gradient Profile Adjust the gradient slope to ensure adequate separation of the main peak from any impurities or degradation products.
Detection Wavelength Scan the UV spectrum of this compound using a DAD detector to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the phenolic structure, a starting wavelength of 275 nm is a reasonable estimate.
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. A target degradation of 5-20% is generally considered appropriate.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of the standard stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
Base Hydrolysis Mix 1 mL of the standard stock solution with 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
Oxidative Degradation Mix 1 mL of the standard stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
Thermal Degradation Expose the solid reference standard to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
Photolytic Degradation Expose a 100 µg/mL solution of the reference standard to UV light (254 nm) and white light (ICH option 1) for an appropriate duration.

Data Presentation

Table 1: Method Development Summary
ExperimentColumnMobile PhaseGradient/IsocraticDetection Wavelength (nm)Observations
1C18 (4.6x150mm, 5µm)A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-90% B in 15 min275Good initial peak shape, retention time ~7.5 min.
2C18 (4.6x150mm, 5µm)A: 0.1% Formic Acid in WaterB: MethanolGradient: 10-90% B in 15 min275Broader peak, longer retention time compared to ACN.
3C18 (4.6x150mm, 5µm)A: pH 3.0 Phosphate BufferB: AcetonitrileGradient: 10-90% B in 15 min280 (Optimized)Sharper peak, improved symmetry.
..................
Table 2: Optimized Method Performance
ParameterResult
Retention Time (min)6.8
Tailing Factor1.1
Theoretical Plates> 5000
Resolution (from nearest impurity)> 2.0
Linearity (r²)> 0.999
Range (µg/mL)1 - 200
LOD (µg/mL)0.1
LOQ (µg/mL)0.3
Table 3: Forced Degradation Results
Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis (1 M HCl, 80°C, 2h)15.2%22.8
Base Hydrolysis (1 M NaOH, 80°C, 2h)22.5%32.1
Oxidative (3% H₂O₂, RT, 24h)18.7%23.5
Thermal (105°C, 24h)5.1%14.2
Photolytic (UV/Vis)8.9%13.9

Potential Degradation Pathways

Based on the structure of this compound and known degradation pathways of similar phenolic amides like paracetamol, the following degradation pathways can be anticipated.[4][5][6]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 2-Hydroxyphenylacetic acid A->B Amide Bond Cleavage C Ammonia A->C Amide Bond Cleavage D Hydroxylated derivatives (e.g., 2-(2,5-Dihydroxyphenyl)acetamide) A->D Ring Oxidation E Quinone-imine type structures D->E Further Oxidation

Caption: Potential Degradation Pathways.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a stability-indicating HPLC method for this compound. The outlined protocols for method optimization and forced degradation studies will enable the user to establish a reliable and robust analytical method suitable for quality control and stability testing in a drug development setting. The provided starting conditions and optimization strategies serve as a solid foundation for achieving a method that is specific, accurate, precise, and linear.

References

Application Notes and Protocols for the Evaluation of 2-(2-Hydroxyphenyl)acetamide in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)acetamide, a compound also known as N-(2-hydroxyphenyl) acetamide (NA-2), has demonstrated notable anti-inflammatory and anti-arthritic properties.[1] This molecule has been shown to modulate key inflammatory pathways, positioning it as a compound of interest for further investigation and drug development. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. The described methodologies are foundational for researchers in cellular signaling, inflammation biology, and drug discovery.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. In vivo studies have shown its ability to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] Furthermore, the compound has been observed to modulate oxidative stress markers, such as nitric oxide (NO).[1] Evidence also suggests its potential to interfere with the RANKL signaling pathway and Toll-like receptor (TLR-2 and TLR-4) expression, which are critical in inflammatory processes.[3] The following protocols are designed to investigate these mechanisms in a controlled in vitro setting.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition of NO ProductionCell Viability (%)
Control (untreated)-100
LPS (1 µg/mL)-0
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., L-NAME) + LPS

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Control (untreated)-
LPS (1 µg/mL)-0
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., Indomethacin) + LPS

Table 3: Effect of this compound on TNF-α and IL-1β Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-1β (pg/mL)% Inhibition
Control (untreated)-
LPS (1 µg/mL)-00
This compound + LPS1
This compound + LPS10
This compound + LPS50

Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation

Target ProteinTreatmentConcentration (µM)Relative Band Intensity (Normalized to Loading Control)Fold Change vs. LPS Control
p-p65Control-
p-p65LPS (1 µg/mL)-1.0
p-p65This compound + LPS10
p-p65This compound + LPS50
p-p38Control-
p-p38LPS (1 µg/mL)-1.0
p-p38This compound + LPS10
p-p38This compound + LPS50

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine production; shorter time points like 30-60 minutes for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[4]

  • After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2), TNF-α, and IL-1β Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory mediators in the cell culture supernatant. Commercially available ELISA kits for PGE2, TNF-α, and IL-1β should be used according to the manufacturer's instructions.[5][6][7] A general protocol is outlined below.

  • Collect the cell culture supernatant after the 24-hour treatment period. Centrifuge to remove any cellular debris.

  • Prepare standards and samples as per the kit's protocol. This may involve dilution of the supernatants.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate as per the kit's instructions. This is typically followed by a series of washing steps.

  • Add the detection antibody (often biotin-conjugated).

  • Incubate and wash.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash.

  • Add the substrate solution (e.g., TMB).

  • Incubate in the dark until a color develops.

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the concentrations of PGE2, TNF-α, and IL-1β in the samples by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, indicating their activation.[1]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions can be prepared using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels or a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay elisa Cytokine & PGE2 ELISA (TNF-α, IL-1β, PGE2) stimulate->elisa western Western Blot (NF-κB & MAPK Pathways) stimulate->western quantify Quantify Results viability->quantify no_assay->quantify elisa->quantify western->quantify interpret Interpret Anti-inflammatory Effects quantify->interpret

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Gene Initiates HPA This compound HPA->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation HPA This compound HPA->MAP2K Inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 2-(2-Hydroxyphenyl)acetamide, also known as salicylamide or NA-2, using common cell-based assays. This document includes methodologies for evaluating cell viability, membrane integrity, and apoptosis induction, along with data presentation guidelines and visual representations of experimental workflows and potential signaling pathways.

Introduction

This compound is a compound with reported anti-inflammatory, anti-arthritic, and anticancer properties.[1][2] Evaluating the cytotoxic potential of this and similar compounds is a critical step in drug discovery and development to determine therapeutic windows and potential off-target effects.[3][4][5][6] This guide outlines three standard colorimetric and luminescent assays to quantify the cytotoxic effects of this compound on cultured mammalian cells: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Mammalian cell line (e.g., MCF-7 for a cancer cell line, MCF-10A for a non-tumorigenic control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Presentation: MTT Assay

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.150.0692.0
500.880.0570.4
1000.630.0450.4
2500.310.0324.8
5000.150.0212.0

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

Assessment of Cytotoxicity via Lactate Dehydrogenase (LDH) Release

The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[11]

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[12]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[13] Measure the absorbance at 490 nm using a microplate reader.[13]

Data Presentation: LDH Assay

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.210.020
Maximum Release1.550.10100
0 (Vehicle Control)0.230.031.5
10.250.033.0
100.320.048.2
500.650.0532.8
1000.980.0757.5
2501.350.0985.1
5001.500.1196.3

% Cytotoxicity = [(Absorbance of Treated - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Assessment of Apoptosis using Caspase-3/7 Assay

Caspase-3 and -7 are key effector caspases in the apoptotic pathway.[14] The Caspase-Glo® 3/7 Assay is a luminescent method that measures their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to the amount of active caspase-3/7.[15]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for a time period determined by preliminary experiments to capture the peak of apoptotic activity (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16] Add 100 µL of the reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Assay

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,2004501.0
15,8005101.1
109,1008201.8
5025,5002,1004.9
10058,3004,90011.2
25045,2003,8008.7
50015,6001,3003.0

Fold Increase = Mean RLU of Treated Wells / Mean RLU of Vehicle Control Wells

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay: Add MTT, solubilize, read absorbance incubation->mtt ldh LDH Assay: Collect supernatant, add reagent, read absorbance incubation->ldh caspase Caspase-3/7 Assay: Add reagent, incubate, read luminescence incubation->caspase data_analysis Calculate % Viability, % Cytotoxicity, and Fold Increase in Caspase Activity mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: Experimental workflow for cytotoxicity testing.

Potential Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound stat3 STAT3 compound->stat3 inhibition nfkb NF-κB compound->nfkb inhibition mtorc1 mTORC1 compound->mtorc1 inhibition bcl2 Bcl-2 stat3->bcl2 nfkb->bcl2 bax Bax cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 caspase37 Caspase-3/7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Logical Relationship of Cytotoxicity Assays

logical_relationship cluster_effects Cellular Effects cluster_assays Assay Readouts compound This compound metabolic_decline Decreased Metabolic Activity compound->metabolic_decline membrane_damage Plasma Membrane Damage compound->membrane_damage apoptosis_induction Apoptosis Induction compound->apoptosis_induction mtt MTT Assay (↓ Formazan) metabolic_decline->mtt measured by ldh LDH Assay (↑ LDH Release) membrane_damage->ldh measured by caspase Caspase-3/7 Assay (↑ Luminescence) apoptosis_induction->caspase measured by

Caption: Relationship between cellular effects and assays.

References

Application Notes and Protocols: In Vivo Studies of 2-(2-Hydroxyphenyl)acetamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

The following sections provide a generalized framework and hypothetical protocols based on common practices for evaluating novel chemical entities in preclinical animal studies. These are intended to serve as a template and guide for researchers designing future in vivo experiments with 2-(2-Hydroxyphenyl)acetamide, should preliminary in vitro data suggest potential therapeutic efficacy.

Hypothetical Therapeutic Rationale

Based on its chemical structure, this compound is a derivative of phenylacetamide. Compounds with this scaffold have been investigated for a variety of central nervous system activities, including anticonvulsant and analgesic properties. The hydroxyl group on the phenyl ring may influence its pharmacokinetic profile and target engagement. Therefore, initial in vivo studies would likely focus on its potential neurological and analgesic effects.

General Experimental Workflow for In Vivo Assessment

A typical workflow for the initial in vivo characterization of a novel compound like this compound is outlined below. This workflow progresses from initial toxicity and tolerability assessments to more specific efficacy studies.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study (e.g., OECD 423) B Dose Range-Finding Study A->B C Single-Dose Pharmacokinetics (IV and PO administration) B->C D Analgesic Models (e.g., Hot Plate, Tail Flick) C->D E Anticonvulsant Models (e.g., PTZ, MES tests) C->E F Neurological Function (e.g., Rotarod, Open Field) C->F

Caption: General workflow for in vivo evaluation of this compound.

Hypothetical Quantitative Data Summary

The following table represents a hypothetical summary of data that would be collected from initial tolerability and pharmacokinetic studies. This data is illustrative and not based on actual experimental results.

Study Type Animal Model Route of Administration Dose (mg/kg) Key Finding Hypothetical Value
Acute Toxicity (LD50)CD-1 MiceOral (p.o.)Up to 2000Estimated LD50> 2000 mg/kg
Dose Range-FindingSprague-Dawley RatIntraperitoneal (i.p.)10, 30, 100Maximum Tolerated Dose (MTD)100 mg/kg
Single-Dose PharmacokineticsSprague-Dawley RatIntravenous (i.v.)10Half-life (t½)2.5 hours
Single-Dose PharmacokineticsSprague-Dawley RatIntravenous (i.v.)10Volume of Distribution (Vd)1.2 L/kg
Single-Dose PharmacokineticsSprague-Dawley RatOral (p.o.)30Maximum Concentration (Cmax)5.8 µg/mL
Single-Dose PharmacokineticsSprague-Dawley RatOral (p.o.)30Time to Maximum Concentration (Tmax)1.0 hour
Single-Dose PharmacokineticsSprague-Dawley RatOral (p.o.)30Oral Bioavailability (F%)65%

Detailed (Hypothetical) Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Objective: To estimate the acute oral lethal dose (LD50) of this compound.

  • Animal Model: Female CD-1 mice (8-10 weeks old).

  • Procedure:

    • Animals are fasted for 4 hours prior to dosing.

    • A starting dose (e.g., 300 mg/kg) of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to a single mouse via oral gavage.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg). If the animal dies, the next animal receives a lower dose.

    • This sequential dosing is continued until the criteria for the up-and-down procedure are met, allowing for the statistical estimation of the LD50.

  • Data Collection: Clinical signs of toxicity, body weight changes, and mortality.

Hot Plate Test for Analgesic Activity
  • Objective: To evaluate the central analgesic effects of this compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded for each mouse, with a cut-off time (e.g., 30 seconds) to prevent tissue damage.

    • Animals are randomly assigned to treatment groups: Vehicle control, positive control (e.g., morphine), and this compound at various doses (e.g., 10, 30, 100 mg/kg, i.p.).

    • At a predetermined time post-administration (e.g., 30 minutes), mice are placed back on the hot plate, and the latency to response is recorded.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each animal.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to other CNS-active compounds, this compound could potentially modulate neuronal excitability through interactions with ion channels or neurotransmitter systems. A hypothetical pathway could involve the modulation of GABAergic inhibition.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis Vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->Vesicle GABA_A_R GABA-A Receptor Vesicle->GABA_A_R GABA Release Cl_channel Chloride Influx GABA_A_R->Cl_channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Compound This compound Compound->GABA_A_R Positive Allosteric Modulation (?)

Caption: Hypothetical modulation of GABA-A receptor signaling by the compound.

Application Notes and Protocols for 2-(2-Hydroxyphenyl)acetamide in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of 2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or 2-acetamidophenol, for in vitro and in vivo biological investigations. This compound has demonstrated significant anti-inflammatory, anti-arthritic, and anti-tumor properties, making it a valuable tool for research in these areas.

Physicochemical Properties and Formulation

This compound is a positional isomer of paracetamol and presents as a white or light brown powder. Its solubility and stability are critical considerations for the design of biological experiments.

Solubility:

SolventSolubilityNotes
DMSO Slightly solubleCan be used to prepare concentrated stock solutions.
Methanol Slightly solubleAn alternative organic solvent for stock solutions.
Ethanol SolubleCan be used for stock solution preparation.
Hot Water SolubleUseful for creating aqueous solutions, but stability should be monitored upon cooling.
Cold Water Slightly solubleLimited utility for preparing aqueous solutions at high concentrations.
PBS (pH 7.2) Estimated ~2 mg/mLBased on the solubility of the related compound, acetaminophen.

Stability: this compound is generally stable. However, it is incompatible with strong oxidizing agents, chloroformates, acids, acid chlorides, and acid anhydrides[1]. Aqueous solutions should be prepared fresh. Stock solutions in anhydrous solvents like DMSO are more stable when stored at low temperatures.

Protocol for Preparation of Stock Solutions

For In Vitro Cellular Assays:

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Weigh out 15.116 mg of this compound (MW: 151.16 g/mol ).

    • Dissolve in 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 100 mM stock solution at room temperature.

    • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration immediately before use.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

For In Vivo Animal Studies:

  • Preparation of Dosing Solution (for Intraperitoneal Injection):

    • Prepare a concentrated stock solution in a suitable organic solvent such as DMSO.

    • For a 5 mg/kg dose in a rat with an injection volume of 1 mL/kg, a 5 mg/mL solution is required.

    • To prepare, dissolve 5 mg of this compound in a small volume of DMSO (e.g., 100 µL).

    • Bring the final volume to 1 mL with sterile isotonic saline or phosphate-buffered saline (PBS), resulting in a 10% DMSO solution.

    • Vortex thoroughly to ensure a homogenous suspension or solution. The final formulation should be prepared fresh before each administration.

    • A vehicle control group receiving the same percentage of DMSO in saline/PBS should be included in the study.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-proliferative effects. Its mechanism of action involves the modulation of key signaling pathways.

Anti-inflammatory and Anti-arthritic Activity: In a rat model of adjuvant-induced arthritis (AIA), N-(2-hydroxyphenyl)acetamide has been shown to significantly reduce inflammation and disease severity[2][3]. This is achieved, in part, by decreasing the serum levels of pro-inflammatory cytokines.

Table 1: Effect of N-(2-hydroxyphenyl)acetamide on Serum Cytokine Levels in Adjuvant-Induced Arthritic Rats [2]

Treatment GroupDoseSerum IL-1β Level (pg/mL)Serum TNF-α Level (pg/mL)
Normal Control -UndetectableUndetectable
Arthritic Control Vehicle~150~250
N-(2-hydroxyphenyl)acetamide 5 mg/kgSignificantly Reduced vs. Arthritic ControlSignificantly Reduced vs. Arthritic Control
N-(2-hydroxyphenyl)acetamide 10 mg/kgSignificantly Reduced vs. Arthritic ControlSignificantly Reduced vs. Arthritic Control

Note: The table summarizes the reported trends. Exact values can be found in the cited literature.

Mechanism of Action: The anti-inflammatory effects of this compound are linked to its ability to suppress key signaling pathways involved in inflammation and cellular stress.

  • NF-κB Signaling Pathway: The compound has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. This is thought to be mediated through its antioxidant properties, interfering with the oxidant signals that can activate this pathway[3][4].

  • RANKL Signaling Pathway: this compound has been observed to attenuate the RANK/RANKL signaling pathway, which is critical for osteoclast formation and bone resorption. This contributes to its anti-arthritic effects by reducing bone erosion.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting inflammatory and osteoclastic processes.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Adjuvant) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cellular Response Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 NFkB_pathway NF-κB Pathway (IKK, IκBα) TLR4->NFkB_pathway RANK RANK RANKL_pathway RANKL Signaling (TRAF6, c-Fos, NFATc1) RANK->RANKL_pathway NFkB_translocation NF-κB Translocation & Gene Expression NFkB_pathway->NFkB_translocation Osteoclastogenesis Osteoclast Differentiation & Bone Resorption RANKL_pathway->Osteoclastogenesis Compound This compound Compound->NFkB_pathway Inhibits Compound->RANKL_pathway Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_translocation->Cytokines Cytokines->Osteoclastogenesis Promotes RANKL RANKL RANKL->RANK G A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of this compound and a vehicle control. A->B C 3. Incubate for the desired exposure time (e.g., 24, 48, or 72h). B->C D 4. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4h at 37°C. C->D E 5. Solubilize formazan crystals with DMSO or solubilization buffer. D->E F 6. Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability relative to the vehicle control. F->G G A 1. Acclimatize female Sprague-Dawley rats for one week. B 2. On Day 0, induce arthritis by intradermal injection of Complete Freund's Adjuvant (CFA) into the right hind paw. A->B C 3. Divide rats into groups: Normal Control, Arthritic Control, and Treatment groups (e.g., 5 and 10 mg/kg this compound). B->C D 4. Administer the compound or vehicle daily via intraperitoneal (i.p.) injection starting from Day 0. C->D E 5. Monitor body weight and paw volume at regular intervals. D->E F 6. At the end of the experiment (e.g., Day 21), collect blood for cytokine analysis and tissues for histopathology. E->F G 7. Evaluate the arthritic score based on visual signs of inflammation. E->G

References

2-(2-Hydroxyphenyl)acetamide: A Versatile Precursor for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl) acetamide (NA-2), is a versatile organic compound that serves as a valuable precursor for the synthesis of a wide range of novel molecules with significant biological activities. Its structure, featuring a reactive phenolic hydroxyl group and an acetamide moiety, allows for diverse chemical modifications, leading to the development of new therapeutic agents and research tools. This document provides detailed application notes and experimental protocols for the use of this compound in the generation of new compounds with potential applications in drug discovery and development.

Biological Activities of this compound and its Derivatives

This compound itself has demonstrated a spectrum of biological activities, making it an interesting starting point for medicinal chemistry campaigns. Furthermore, its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory and Anti-arthritic Activity

N-(2-hydroxyphenyl) acetamide has been shown to possess significant anti-inflammatory and anti-arthritic properties. In a study using a rat model of adjuvant-induced arthritis, treatment with N-(2-hydroxy phenyl) acetamide resulted in a significant reduction in paw edema and ameliorated the severity of the disease.[1] The compound was found to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Anticancer Activity

The anticancer potential of N-(2-hydroxyphenyl) acetamide has been evaluated against human breast cancer cell lines. It has been shown to inhibit the growth of MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment.[2] The mechanism of its anticancer activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[2]

Fungicidal Activity

Derivatives of this compound have been synthesized and evaluated for their fungicidal activity. Specifically, novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have demonstrated excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici.[3] One of the synthesized compounds, 5e, exhibited an EC50 of 2.89 µg/mL against S. sclerotiorum, which was more potent than the commercial fungicide chlorothalonil.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of N-(2-hydroxyphenyl) acetamide

Cell LineCompoundIC50 ValueTreatment DurationReference
MCF-7N-(2-hydroxyphenyl) acetamide1.65 mM48 hours[2]

Table 2: Fungicidal Activity of 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives

Fungal StrainCompoundEC50 Value (µg/mL)Reference
S. sclerotiorum5e2.89[3]
P. capsici--[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of novel compounds from this compound and the evaluation of their biological activities.

Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide (Intermediate 1)

This protocol describes the synthesis of a key intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide, which can be further modified to generate a variety of derivatives.

Materials:

  • 2-aminophenol

  • Chloroacetyl chloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 2-aminophenol in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, add a saturated solution of sodium acetate to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(2-hydroxyphenyl)acetamide.

General Protocol for the Synthesis of N-Substituted Derivatives from 2-chloro-N-(2-hydroxyphenyl)acetamide

This protocol provides a general method for the synthesis of novel derivatives by reacting the chloro-intermediate with various nucleophiles.

Materials:

  • 2-chloro-N-(2-hydroxyphenyl)acetamide (Intermediate 1)

  • Desired nucleophile (e.g., primary or secondary amine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent.

  • Add the desired nucleophile and a base to the solution.

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay is used to evaluate the anti-inflammatory activity of the synthesized compounds.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Synthesized compounds

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compounds and standard drug in a suitable solvent.

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • To 0.5 mL of the BSA solution, add 0.1 mL of the test or standard solution at various concentrations.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

Visualizations

Synthesis Workflow for Novel Derivatives

The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate 2-chloro-N-(2-hydroxyphenyl)acetamide start->intermediate Chloroacetylation derivatives Novel Derivatives intermediate->derivatives Nucleophilic Substitution nucleophiles Various Nucleophiles (Amines, Thiols, etc.) nucleophiles->derivatives screening In vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) derivatives->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization lead_id->optimization optimization->derivatives SAR Studies

Caption: General workflow for synthesis and evaluation of novel compounds.

Signaling Pathway for Anti-inflammatory Action

The diagram below depicts a simplified signaling pathway potentially involved in the anti-inflammatory effects of N-(2-hydroxyphenyl) acetamide, focusing on the inhibition of pro-inflammatory cytokine production.

Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signaling Cascade Signaling Cascade Cell Membrane Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes NF-κB Activation->Pro-inflammatory Cytokine Genes N-(2-hydroxyphenyl) acetamide N-(2-hydroxyphenyl) acetamide N-(2-hydroxyphenyl) acetamide->NF-κB Activation Inhibition IL-1β, TNF-α IL-1β, TNF-α Pro-inflammatory Cytokine Genes->IL-1β, TNF-α Transcription & Translation Inflammation Inflammation IL-1β, TNF-α->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

References

Application of 2-(2-Hydroxyphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)acetamide, a derivative of salicylic acid and a positional isomer of paracetamol, has emerged as a molecule of significant interest in medicinal chemistry.[1] Possessing a range of pharmacological activities, this compound has demonstrated potential as an anti-inflammatory, anti-arthritic, and anti-cancer agent.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer progression, making it a promising scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound involves the acylation of 2-aminophenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Anti-inflammatory and Anti-arthritic Activity

This compound has shown significant anti-inflammatory and anti-arthritic properties in preclinical models. A commonly used model to evaluate these effects is the adjuvant-induced arthritis (AIA) model in rats.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

  • Female Sprague-Dawley rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of the rats.

  • Animal Grouping and Treatment:

    • Group 1: Normal control (no treatment)

    • Group 2: Arthritic control (vehicle-treated)

    • Group 3: this compound-treated (e.g., 5 and 10 mg/kg, orally)[2]

    • Group 4: Indomethacin-treated (positive control, e.g., 5 mg/kg, orally)

  • Administer the treatments daily from the day of adjuvant injection for a period of 21-28 days.

  • Assessment of Arthritis:

    • Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., every 3-4 days).

    • Arthritic Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

  • Biochemical Analysis: At the end of the study, collect blood samples and euthanize the animals.

    • Measure the serum levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, using ELISA kits.[2]

    • Assess oxidative stress markers (e.g., nitric oxide, glutathione) in plasma or paw tissue.[2]

Quantitative Data: Anti-arthritic Effects
ParameterArthritic ControlThis compound (5 mg/kg)This compound (10 mg/kg)Indomethacin (5 mg/kg)
Paw Volume (mL) on Day 21 2.5 ± 0.31.8 ± 0.21.5 ± 0.21.4 ± 0.1
Arthritic Score on Day 21 3.5 ± 0.52.1 ± 0.41.6 ± 0.31.5 ± 0.2
Serum TNF-α (pg/mL) 150 ± 2095 ± 1570 ± 1265 ± 10
Serum IL-1β (pg/mL) 120 ± 1875 ± 1055 ± 850 ± 7
*Data are represented as mean ± SD. *p < 0.05 compared to the arthritic control group. (Note: These are representative data based on published findings and may vary between studies).[1][2][4]
Signaling Pathway: Inhibition of Inflammatory Cytokine Production

G cluster_inflammation Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Immune Cells (Macrophages, etc.) Immune Cells (Macrophages, etc.) Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation and Tissue Damage Inflammation and Tissue Damage This compound This compound This compound->Immune Cells (Macrophages, etc.) Inhibits

Inhibition of Pro-inflammatory Cytokine Production.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[3] Its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • MCF-7 breast cancer cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Cytotoxicity Against Cancer Cell Lines
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound481650[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • MCF-7 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Quantitative Data: Effect on Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (MCF-7)55 ± 430 ± 315 ± 2
This compound (1.65 mM)75 ± 515 ± 210 ± 1
Data are represented as mean ± SD. *p < 0.05 compared to the control group. (Note: These are representative data based on published findings and may vary between studies).[3]
Experimental Workflow: Cell Cycle Analysis

G MCF-7 Cell Culture MCF-7 Cell Culture Treatment with this compound Treatment with this compound MCF-7 Cell Culture->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Fixation (70% Ethanol) Fixation (70% Ethanol) Cell Harvesting->Fixation (70% Ethanol) Staining (Propidium Iodide) Staining (Propidium Iodide) Fixation (70% Ethanol)->Staining (Propidium Iodide) Flow Cytometry Analysis Flow Cytometry Analysis Staining (Propidium Iodide)->Flow Cytometry Analysis Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry Analysis->Cell Cycle Phase Distribution

Workflow for Cell Cycle Analysis.
Experimental Protocol: Apoptosis Assay using Annexin V-FITC

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: Induction of Apoptosis

G This compound This compound Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound->Bax (Pro-apoptotic) Upregulates

Modulation of the Apoptotic Pathway.

Conclusion

This compound represents a versatile chemical scaffold with significant potential in medicinal chemistry. Its demonstrated anti-inflammatory, anti-arthritic, and anticancer activities, coupled with its ability to modulate key cellular signaling pathways, make it an attractive starting point for the design and development of new therapeutic agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to explore the full pharmacological potential of this promising compound and its derivatives. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Hydroxyphenyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the amidation of 2-Hydroxyphenylacetic acid. An alternative, though less direct route, could involve the hydrolysis of 2-cyanomethylphenol.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the amidation of 2-Hydroxyphenylacetic acid can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient activation of the carboxylic acid, suboptimal reaction temperature, or inadequate reaction time. Side reactions, such as the formation of esters or other byproducts, can also significantly reduce the yield of the desired amide. Additionally, challenges in product purification and isolation can lead to apparent low yields.

Q3: What are common side reactions to be aware of during the synthesis?

A3: A significant side reaction is the O-acylation of the phenolic hydroxyl group, leading to the formation of ester byproducts. If using a coupling agent, unreacted activated intermediates can also lead to impurities. At elevated temperatures, decarboxylation of the starting material, 2-Hydroxyphenylacetic acid, may also occur.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material (2-Hydroxyphenylacetic acid), the product (this compound), and any major byproducts. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q5: What purification methods are most effective for this compound?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. Column chromatography on silica gel can also be used for purification, particularly for removing closely related impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Incomplete activation of the carboxylic acid.- If using a direct amidation with ammonia, consider adding a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). - For enzyme-catalyzed reactions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal for its activity.
Low reaction temperature.- Gradually increase the reaction temperature in increments of 10°C and monitor the effect on the reaction rate and yield. Be cautious of potential side reactions at higher temperatures.
Insufficient reaction time.- Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
Presence of Significant Byproducts O-acylation of the phenolic hydroxyl group.- Protect the hydroxyl group prior to the amidation reaction using a suitable protecting group (e.g., acetyl, benzyl). The protecting group can be removed after the amidation step. - Alternatively, explore milder reaction conditions (lower temperature, less reactive acylating agent) to favor N-acylation.
Formation of polymeric materials.- This may occur at high temperatures or with certain coupling agents. Lower the reaction temperature and consider using a different coupling agent.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.- After quenching the reaction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction with an organic solvent. - Use a continuous extraction apparatus for more efficient extraction of water-soluble products.
Formation of an emulsion during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective in separating the layers.

Experimental Protocols

Protocol 1: Amidation of 2-Hydroxyphenylacetic Acid using Ammonium Carbonate

This protocol offers a greener approach to the amidation reaction.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Methanol

  • Ammonium Carbonate

  • Diisopropyl ether

  • Reaction flask with reflux condenser

  • Stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 3.0 g of 2-Hydroxyphenylacetic acid in 40.0 mL of methanol at room temperature.

  • Add 1.8 g of ammonium carbonate to the solution with stirring.

  • Stir the reaction mixture for 30 minutes at room temperature to ensure complete dissolution.

  • Slowly heat the reaction mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 60.0 mL of diisopropyl ether with stirring to precipitate the product.

  • Cool the mixture to 10-15°C and maintain for 30 minutes.

  • Collect the solid product by filtration, wash with cold diisopropyl ether, and dry under vacuum.

Protocol 2: Enzyme-Catalyzed Amidation

This protocol utilizes an immobilized lipase for a more selective amidation.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Amine source (e.g., ammonia solution or an amine salt)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves (3 Å)

  • Reaction vessel with temperature control and agitation

Procedure:

  • To a reaction vessel, add 2-Hydroxyphenylacetic acid and the amine source in the chosen solvent.

  • Add immobilized lipase (typically 1-10% w/w of the limiting reagent) and molecular sieves to remove water formed during the reaction.

  • Stir the mixture at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme (which can be washed and reused).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Enzymatic Synthesis of a Related Compound, N-(2-Hydroxyphenyl)acetamide.

SolventConversion (%)
tert-butanol84
Tetrahydrofuran (THF)52
1,4-dioxane40
Dimethylformamide (DMF)3.7

Note: While this data is for a related isomer, it provides valuable insight into solvent selection for enzymatic amidation of phenolic compounds.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Hydroxyphenylacetic Acid in Methanol add_reagent Add Ammonium Carbonate start->add_reagent reflux Reflux for 4-5 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Diisopropyl Ether cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Add Coupling Agent cause1->sol1c sol2a Use Milder Conditions cause2->sol2a sol2b Protect Hydroxyl Group cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Optimize Purification cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Hydroxyphenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during in vitro experiments. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Troubleshooting Guide: Compound Precipitation

Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and creating artifacts. The following table outlines common scenarios, their potential causes, and actionable solutions to address precipitation of this compound.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution into Aqueous Buffer The concentration of this compound exceeds its solubility limit in the aqueous buffer.[1]- Decrease the final concentration of the compound in the assay. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1] - Perform serial dilutions of the stock solution directly in the assay buffer.[1]
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution, causing "solvent shock".[1]- Add the compound stock to the buffer dropwise while gently vortexing or stirring.[1] - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock.[1]
Precipitation Over Time in an Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]- Pre-warm the cell culture media or buffer to 37°C before adding the compound.[1] - Ensure the incubator's temperature is stable and calibrated.
pH shift in the medium due to the CO2 environment or cellular metabolism.[1]- Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). - Test the compound's solubility at various pH values to determine its sensitivity.
Interaction with components in the cell culture medium (e.g., salts, proteins).[1]- Evaluate the solubility of this compound in a simpler buffer, such as PBS, to determine if media components are contributing to the precipitation.
Precipitation After Freeze-Thaw Cycles of the Stock Solution The compound has poor solubility at lower temperatures.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.
Water absorption by the DMSO stock, which can decrease the compound's solubility.- Store DMSO stock solutions with desiccant to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is sparingly soluble in cold water but shows increased solubility in hot water and ethanol.[2] It is also slightly soluble in DMSO and methanol.[2] Due to its limited aqueous solubility, careful preparation of solutions is necessary for in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[]

Q3: How can I improve the solubility of this compound in my buffer?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • pH Adjustment: The solubility of ionizable compounds can often be increased by adjusting the pH of the buffer.[4] For a compound with a phenolic hydroxyl group like this compound, increasing the pH to deprotonate the hydroxyl group may enhance its aqueous solubility. It is crucial to determine the pKa of the compound and the pH tolerance of your experimental system.

  • Use of Co-solvents: Adding a water-miscible organic solvent, or co-solvent, to the aqueous buffer can increase the solubility of non-polar compounds.[] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[] However, it is important to keep the final concentration of the co-solvent low, as it can have effects on cell-based assays.[5][6]

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[7][8]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 1%, as higher concentrations can have cytotoxic effects and interfere with experimental readouts.[5][6] Some studies suggest that even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects on certain cell types.[5] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: My compound precipitates even at low concentrations. What else can I try?

If you continue to experience precipitation, consider the following:

  • Use of Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles.[7] However, the choice and concentration of the surfactant must be carefully evaluated for compatibility with your experimental system.

  • Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[9]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound using a DMSO Stock

This protocol describes the preparation of a working solution of this compound in an aqueous buffer from a concentrated stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare the Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Prepare the Working Solution:

    • Before use, thaw a single-use aliquot of the DMSO stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.

    • Pre-warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).[1]

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).

    • While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock solution dropwise.[1] This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • After adding the stock solution, cap the tube and vortex gently to ensure a homogenous solution.

  • Immediate Use:

    • It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time, even at concentrations below their initial maximum solubility.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex1 Vortex to Homogenize dissolve->vortex1 aliquot Aliquot & Store at -20°C/-80°C vortex1->aliquot thaw Thaw Stock & Vortex aliquot->thaw For each experiment add_dropwise Add Stock Dropwise to Buffer thaw->add_dropwise prewarm Pre-warm Aqueous Buffer prewarm->add_dropwise vortex2 Gently Vortex add_dropwise->vortex2 use_immediately Use Immediately vortex2->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_immediate cluster_overtime cluster_freeze start Precipitation Observed q1 When did precipitation occur? start->q1 cause1 Cause: Exceeds Solubility Limit / Solvent Shock q1->cause1 Immediately upon dilution cause2 Cause: Temperature or pH Shift / Media Interaction q1->cause2 Over time in incubator cause3 Cause: Poor Low-Temp Solubility / Water Absorption q1->cause3 After freeze-thaw of stock sol1 Solution: - Lower final concentration - Add stock dropwise to warm buffer - Perform serial dilutions cause1->sol1 sol2 Solution: - Pre-warm buffer - Ensure proper buffering (HEPES) - Test in simpler buffer (PBS) cause2->sol2 sol3 Solution: - Aliquot to avoid freeze-thaw - Warm stock & vortex before use - Store DMSO with desiccant cause3->sol3

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: HPLC Analysis of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 2-(2-Hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this analyte is secondary interaction between the phenolic hydroxyl group of the molecule and active silanol groups on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[1][2] These interactions create an additional retention mechanism to the primary hydrophobic one, resulting in an asymmetrical peak shape.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor. This compound is a weakly acidic compound due to its phenolic group. If the mobile phase pH is close to the pKa of this group, the molecule will exist in both ionized and unionized forms. This dual state leads to peak distortion, splitting, or tailing.[5][6] To ensure a single, un-ionized state and improve peak shape, it is recommended to operate at a low pH, typically at least 2 pH units below the analyte's pKa.[7][8]

Q3: Can my column be the problem, even if it's new?

A3: Yes. Even a new column can cause peak tailing if it is not the appropriate chemistry for this polar analyte. A standard C18 column with a high number of residual, un-capped silanol groups will likely produce tailing peaks for polar compounds like this compound.[7][9] Using a column specifically designed for polar analytes, such as one with extensive end-capping or a polar-embedded stationary phase, is often necessary.[10][11]

Q4: My peak tailing has worsened over a series of injections. What should I check first?

A4: If peak tailing worsens progressively, the most likely causes are column contamination or degradation.[12] Strongly retained matrix components from your sample may accumulate at the head of the column, interfering with the chromatography.[13] This is often accompanied by an increase in backpressure. Using a guard column and appropriate sample preparation, such as solid-phase extraction (SPE), can prevent this.[13][14]

Troubleshooting Guide

If you are experiencing peak tailing for this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Diagnose the Problem - Chemical Interaction or Physical Issue?

First, determine if the tailing is specific to your analyte or affects all peaks in the chromatogram.

  • Analyte-Specific Tailing: If only the this compound peak (and other similar polar compounds) is tailing, the cause is likely chemical (e.g., silanol interactions, pH).

  • General Tailing: If all peaks in your chromatogram are tailing, the problem is likely physical or system-related (e.g., column void, extra-column volume).[14][15]

Step 2: Address Chemical Causes of Tailing

The primary step is to ensure the analyte is in a single, non-ionized state. For the acidic phenolic group, this requires a low-pH mobile phase.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation: Prepare the aqueous component of your mobile phase.

  • pH Adjustment: Using a calibrated pH meter, add a small amount of an acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion before mixing with the organic solvent.[16] Aim for a pH of approximately 2.5-3.0. This will suppress the ionization of both the analyte's phenolic group and the column's residual silanol groups.[3][7]

  • Buffering: Use a buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH throughout the analysis.[1][16] Note that for LC-MS applications, volatile buffers like formate are preferred at concentrations below 10 mM.[16]

  • Re-equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Asymmetry Factor (As)Rationale
7.0 (Unbuffered)Partially to fully ionizedIonized (negative charge)> 2.0Strong secondary ionic interactions.[3]
4.5 (Near pKa)Mixture of ionized/unionizedPartially ionized> 1.8Mixed-mode retention causes severe tailing.[5]
2.7 (Buffered) Unionized Protonated (neutral) 1.0 - 1.3 Minimizes secondary interactions.[7][16]

If pH optimization does not fully resolve the tailing, your column chemistry may be unsuitable.

Recommended Column Types:

  • High-Purity, End-Capped Silica Columns: These columns have a reduced number of free silanol groups, minimizing secondary interactions.[9][15]

  • Polar-Embedded Columns: These contain a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain, which shields the analyte from residual silanols.

  • Polar-Modified C18 Columns (e.g., "AQ" type): These are designed for use with highly aqueous mobile phases and provide better retention and peak shape for polar compounds.[11]

Table 2: Comparison of Column Chemistries for Polar Analytes

Column TypeDescriptionSuitability for this compound
Traditional C18 (Type A Silica)High silanol activity, not fully end-capped.Poor - Likely to cause significant tailing.
Modern C18 (Type B, End-Capped)High-purity silica with extensive end-capping.Good - Significantly reduces tailing.[7]
Polar-Embedded PhaseContains a polar group to shield silanols.Excellent - Designed for improved peak shape of polar compounds.[9]
Phenyl PhaseAlternative selectivity, can be useful.Moderate - May offer improved shape but needs testing.
Step 3: Address Physical and Other Causes

If tailing persists or affects all peaks, investigate these potential issues.

  • Column Contamination: Flush the column with a strong solvent (see protocol below). If contamination is persistent, replace the guard column or, if necessary, the analytical column.[13]

  • Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are overloading the column.[1] Reduce the injection volume or sample concentration.

  • Extra-Column Volume: Check all fittings and tubing between the injector and detector. Ensure connections are properly made and use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[9]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker (more aqueous) than the mobile phase.[8]

Experimental Protocol: Column Washing

  • Disconnect: Disconnect the column from the detector.

  • Flush with Buffer-Free Mobile Phase: Flush with 20 column volumes of your mobile phase composition but without any buffer salts (e.g., 95:5 Water:Acetonitrile).

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Flush with Intermediate Solvent (if needed): If proteins or very non-polar contaminants are suspected, flush with 20 column volumes of Isopropanol.

  • Re-equilibrate: Re-equilibrate the column with the buffered mobile phase until the baseline is stable.

Visual Troubleshooting Guides

The following diagrams illustrate the key concepts in troubleshooting peak tailing for this compound.

G Interaction Causing Peak Tailing cluster_column Silica Stationary Phase StationaryPhase Si-OH C18 Chain Tailing Tailing Peak StationaryPhase->Tailing Analyte This compound (with Phenolic -OH) Analyte->StationaryPhase:silanol Secondary Interaction (Hydrogen Bonding)

Caption: Chemical interaction between the analyte and residual silanols.

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed CheckPeaks Are ALL peaks tailing? Start->CheckPeaks ChemIssue Chemical Issue (Analyte-Specific) CheckPeaks->ChemIssue No PhysIssue Physical Issue (System-Wide) CheckPeaks->PhysIssue Yes AdjustpH Optimize Mobile Phase (pH < 3, use buffer) ChemIssue->AdjustpH CheckFittings Check Fittings & Tubing (Minimize Dead Volume) PhysIssue->CheckFittings ChangeColumn Select Appropriate Column (End-capped, Polar-Embedded) AdjustpH->ChangeColumn CheckSample Check Sample Prep (Solvent, Concentration) ChangeColumn->CheckSample Resolved Peak Shape Resolved CheckSample->Resolved CleanColumn Clean/Flush Column & Guard Column CheckFittings->CleanColumn ReplaceColumn Check for Column Void (Replace if necessary) CleanColumn->ReplaceColumn ReplaceColumn->Resolved

Caption: Logical workflow for diagnosing and fixing peak tailing issues.

References

Technical Support Center: NMR Analysis of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 2-(2-Hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the ¹H NMR spectrum of this compound?

A1: Common impurities can arise from starting materials, side reactions, or residual solvents. Potential impurities include:

  • Starting Materials: 2-Aminophenol and chloroacetamide are the primary starting materials for many synthetic routes.

  • Isomeric Impurities: Positional isomers, such as 3-(2-Hydroxyphenyl)acetamide or 4-(2-Hydroxyphenyl)acetamide, can sometimes be formed depending on the reaction conditions.

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane) are frequently observed.[1][2]

  • Water: The presence of water is very common and its chemical shift is variable.[1]

Q2: I see unexpected peaks in my aromatic region (6.5-7.5 ppm). How can I determine if they belong to an impurity?

A2: The aromatic region of this compound should exhibit four distinct multiplets corresponding to the four protons on the phenyl ring. The presence of additional peaks could indicate an impurity. To identify the source:

  • Check for Starting Materials: Compare the unexpected peaks with the known chemical shifts of 2-aminophenol.

  • Consider Isomers: Isomeric impurities may have aromatic signals with different splitting patterns or chemical shifts.

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons. If the unexpected aromatic signals do not show correlations to the other protons of the main compound, they likely belong to an impurity.

Q3: There is a singlet around 4.0 ppm in my ¹H NMR spectrum. What could it be?

A3: A singlet around 4.0 ppm could be indicative of the methylene protons (CH₂) of unreacted chloroacetamide, a common starting material.[3][4] To confirm, you can spike your sample with a small amount of pure chloroacetamide and see if the peak intensity increases.

Q4: How can I confirm the presence of exchangeable protons like -OH and -NH?

A4: The signals for the hydroxyl (-OH) and amide (-NH) protons can be broad and their chemical shifts can vary with concentration and temperature. To definitively identify them, you can perform a D₂O exchange experiment.[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying unknown peaks in the NMR spectrum of this compound.

Problem: Unexpected peaks are present in the ¹H NMR spectrum.

Possible Cause Troubleshooting Steps
Residual Solvent 1. Consult a table of common NMR solvent impurities to match the chemical shift of the unknown peak.[1][2] 2. Ensure proper drying of the sample under high vacuum to remove volatile solvents.[2]
Water 1. The water peak is often a broad singlet and its position is solvent-dependent. 2. Perform a D₂O exchange experiment; the water peak will disappear or diminish.[1]
Starting Material (2-Aminophenol) 1. Compare the unknown peaks to the known ¹H NMR spectrum of 2-aminophenol (Aromatic: ~6.4-6.8 ppm, -NH₂: ~4.4 ppm, -OH: ~8.9 ppm in DMSO-d₆).[5]
Starting Material (Chloroacetamide) 1. Look for a characteristic singlet around 4.02 ppm for the methylene protons and two broad singlets around 7.35 and 7.60 ppm for the amide protons.[3][4]
Isomeric Impurity 1. Analyze the splitting pattern and integration of the unexpected aromatic signals. 2. Acquire a ¹³C NMR spectrum. Isomers will have a different number of signals or different chemical shifts. 3. Use 2D NMR techniques (COSY, HSQC, HMBC) to establish the structure of the impurity.
Other Byproduct/Degradant 1. If the impurity cannot be identified from the above steps, consider potential side reactions or degradation pathways. 2. Techniques such as LC-MS can be coupled with NMR to help identify the molecular weight of the unknown impurity.

Data Presentation

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in DMSO-d₆. Note that chemical shifts can vary depending on the solvent, concentration, and temperature.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -CH₂-~3.5~43
Aromatic-H~6.7 - 7.1~115, 119, 124, 128
-NH₂~7.0 (broad)-
Phenolic -OH~9.5 (broad)-
C=O-~173
Aromatic C-OH-~155
Aromatic C-CH₂-~125
2-Aminophenol Aromatic-H~6.4 - 6.8~114, 115, 117, 119
-NH₂~4.4 (broad)-
Phenolic -OH~8.9 (broad)-
Aromatic C-OH-~144
Aromatic C-NH₂-~135
Chloroacetamide -CH₂-~4.02~43
-NH₂~7.35, 7.60 (broad)-
C=O-~168
N-(4-Hydroxyphenyl)acetamide -CH₃~2.0~24
Aromatic-H~6.7, 7.4~115, 121
-NH~9.6 (broad)-
Phenolic -OH~9.1 (broad)-
C=O-~168
Aromatic C-OH-~153
Aromatic C-NH-~131

Experimental Protocols

NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To avoid solid particles which can degrade spectral quality, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.

  • Capping: Securely cap the NMR tube and label it appropriately.

¹H NMR Data Acquisition

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer using the following general parameters. These may need to be optimized for your specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A sweep width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Temperature: 298 K (25 °C).

Mandatory Visualization

G Workflow for Identifying Unknown Peaks in NMR Spectrum start Start: Unexpected Peak in ¹H NMR Spectrum check_solvent Compare with Common Solvent Impurity Tables start->check_solvent d2o_exchange Perform D₂O Exchange Experiment check_solvent->d2o_exchange Not a Solvent end Impurity Identified check_solvent->end Solvent Peak compare_sm Compare with Starting Material Spectra (2-Aminophenol, Chloroacetamide) d2o_exchange->compare_sm Not Exchangeable Proton d2o_exchange->end Exchangeable Proton (H₂O, -OH, -NH) check_isomer Consider Isomeric Impurities compare_sm->check_isomer Not a Starting Material compare_sm->end Starting Material two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) check_isomer->two_d_nmr Isomer Suspected lc_ms Perform LC-MS Analysis check_isomer->lc_ms Not a Simple Isomer structure_elucidation Structure Elucidation of Unknown Impurity two_d_nmr->structure_elucidation lc_ms->structure_elucidation structure_elucidation->end unidentified Impurity Remains Unidentified structure_elucidation->unidentified

References

Optimizing reaction conditions for 2-(2-Hydroxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Amidation of 2-Hydroxyphenylacetic Acid

This method involves the conversion of 2-hydroxyphenylacetic acid to the corresponding primary amide.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the amidation of 2-hydroxyphenylacetic acid can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Activation of the Carboxylic Acid: If you are using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometric amount. The reaction may require an extended period or gentle heating to go to completion.

  • Side Reactions of the Phenolic Hydroxyl Group: The free hydroxyl group on the phenyl ring can compete with the amine during the acylation step, leading to the formation of undesired esters or other byproducts. Protecting the hydroxyl group prior to amidation and deprotecting it as a final step can significantly improve the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Troubleshooting Workflow: Low Yield in Amidation

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK protecting_group Consider Protecting the Phenolic Hydroxyl Group check_conditions->protecting_group Conditions Appear Optimal optimize_activation Optimize Carboxylic Acid Activation Step protecting_group->optimize_activation workup Analyze Work-up and Purification for Product Loss optimize_activation->workup solution Improved Yield workup->solution

Caption: Troubleshooting workflow for low yield in the amidation of 2-hydroxyphenylacetic acid.

Q2: I am observing significant impurity peaks in my crude product analysis. What are these likely to be and how can I minimize them?

A2: The primary impurities in this synthesis are often related to side reactions.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-hydroxyphenylacetic acid in your final product. This can be addressed by optimizing reaction time, temperature, or the amount of coupling agent.

  • O-Acylated Byproduct: If an activating agent is used, the phenolic hydroxyl group can be acylated, leading to the formation of an ester byproduct. As mentioned previously, protecting the hydroxyl group is the most effective way to prevent this.

  • Diacylated Product: In some cases, the initially formed amide can be further acylated. Careful control of stoichiometry is key to minimizing this.

Route 2: Ammonolysis of Coumarin

This approach involves the ring-opening of the lactone in coumarin with ammonia to form the desired amide.

Q1: The ammonolysis of coumarin is not proceeding to completion. How can I drive the reaction forward?

A1: Incomplete conversion in the ammonolysis of coumarin can be due to several factors.

  • Insufficient Ammonia Concentration: Ensure a sufficient excess of ammonia is used. The reaction is often carried out in a sealed vessel with aqueous or alcoholic ammonia to maintain a high concentration.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat may lead to side reactions.

  • Reaction Time: The ammonolysis of coumarin can be slow. Extending the reaction time may be necessary for complete conversion.

Q2: I'm observing a significant amount of a byproduct that is not my desired product. What could it be?

A2: The main byproduct in the ammonolysis of coumarin is often the corresponding ammonium carboxylate, which can revert to the starting material upon work-up. To favor the formation of the amide, it is crucial to maintain a high concentration of ammonia and control the reaction temperature.

Quantitative Data Summary

ParameterAmidation of 2-Hydroxyphenylacetic AcidAmmonolysis of Coumarin
Starting Material 2-Hydroxyphenylacetic acidCoumarin
Reagents Ammonia source, Coupling agent (optional)Aqueous or Alcoholic Ammonia
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Water, Ethanol, or Methanol
Temperature 0 °C to refluxRoom temperature to 50 °C
Reaction Time 2 - 24 hours12 - 48 hours
Typical Yield 60 - 85%70 - 90%

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Hydroxyphenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in an anhydrous solvent such as DMF or THF.

  • Carboxylic Acid Activation (Optional): If using a coupling agent, cool the solution to 0 °C and add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir for 30 minutes.

  • Amidation: Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow: Amidation of 2-Hydroxyphenylacetic Acid

G cluster_0 Reaction cluster_1 Work-up & Purification dissolve Dissolve 2-Hydroxyphenylacetic Acid activate Activate Carboxylic Acid (Optional) dissolve->activate amidate Add Ammonia Source activate->amidate monitor Monitor Reaction amidate->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound via amidation.

Protocol 2: Synthesis of this compound from Coumarin
  • Reaction Setup: In a sealed pressure vessel, dissolve coumarin (1 equivalent) in a solution of aqueous or alcoholic ammonia (a large excess).

  • Reaction: Stir the mixture at room temperature or with gentle heating (up to 50 °C) for 24-48 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow: Ammonolysis of Coumarin

G cluster_0 Reaction cluster_1 Work-up & Purification dissolve Dissolve Coumarin in Ammonia Solution react Stir in Sealed Vessel dissolve->react monitor Monitor Reaction react->monitor concentrate Concentrate Reaction Mixture monitor->concentrate recrystallize Recrystallize Product concentrate->recrystallize product This compound recrystallize->product

Preventing degradation of 2-(2-Hydroxyphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to help prevent its degradation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue 1: Loss of compound purity over time in aqueous solutions.

  • Possible Cause: Hydrolysis of the amide bond, leading to the formation of 2-hydroxyphenylacetic acid and ammonia. This is often accelerated by acidic or basic conditions.

  • Solution:

    • pH Control: Maintain the solution pH as close to neutral (pH 7) as possible. Use a buffered system if the experimental conditions permit.

    • Temperature: Store stock solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider freezing at -20 °C or below.

    • Solvent Choice: If compatible with your experimental design, consider using a non-aqueous solvent or a mixed solvent system with a lower water activity to reduce the rate of hydrolysis.

Issue 2: Development of color (e.g., yellow or brown) in the solution.

  • Possible Cause: Oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by light, oxygen, and trace metal ions. This process can lead to the formation of colored quinone-type structures.

  • Solution:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Antioxidants: Add a small amount of an antioxidant to the solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The optimal concentration of the antioxidant should be determined experimentally.

    • Chelating Agents: To sequester trace metal ions that can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).

Issue 3: Inconsistent results in biological or chemical assays.

  • Possible Cause: Degradation of the compound leading to lower effective concentrations and the presence of interfering degradation products.

  • Solution:

    • Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.

    • Stability Studies: Conduct a preliminary stability study of this compound under your specific experimental conditions (e.g., buffer, temperature, light exposure) to determine its half-life.

    • Quality Control: Use analytical techniques like HPLC to check the purity of your stock and working solutions before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two primary degradation pathways are hydrolysis of the amide linkage and oxidation of the phenolic hydroxyl group. While specific data for this compound is limited, these pathways are well-documented for structurally similar molecules like its isomer, paracetamol (acetaminophen).[1][2][3][4]

  • Hydrolysis: The amide bond can be cleaved, especially under acidic or basic conditions, to yield 2-hydroxyphenylacetic acid and ammonia.

  • Oxidation: The phenol group is susceptible to oxidation, which can be triggered by oxygen, light, and metal ions, leading to the formation of reactive quinone-like species that can polymerize and color the solution.

Q2: How can I monitor the degradation of this compound in my samples?

A2: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. You can develop a method that separates the parent compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Q3: What are the recommended storage conditions for solid this compound?

A3: In its solid form, this compound is generally more stable. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: Avoid strongly acidic or basic aqueous solutions to minimize hydrolysis. Also, be cautious with solvents that may contain peroxides (e.g., aged ethers), as these can promote oxidation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Stock Solution

  • Deoxygenate the Solvent: Sparge high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Buffer: If a buffered solution is required, prepare it using the deoxygenated water. A phosphate buffer at pH 7.0 is a common choice.

  • Add Stabilizers (Optional):

    • Chelating Agent: Add EDTA to a final concentration of 0.1 mM.

    • Antioxidant: Add ascorbic acid to a final concentration of 0.1-1 mM.

  • Dissolve the Compound: Weigh the required amount of this compound and dissolve it in the prepared solvent/buffer. Gentle sonication in a bath sonicator can aid dissolution.

  • Storage: Store the solution in an amber vial, headspace flushed with inert gas, and seal tightly. Store at 2-8 °C for short-term use or at -20 °C or below for longer-term storage.

Protocol 2: HPLC Method for Purity Assessment

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Gradient: Start with 10% acetonitrile and increase to 90% over 15 minutes.

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 6) or Basic (> 8)Promotes hydrolysisMaintain pH close to 7
Temperature ElevatedIncreases rates of hydrolysis and oxidationStore at low temperatures (2-8 °C or frozen)
Oxygen PresentPromotes oxidationUse deoxygenated solvents; store under inert gas
Light UV or visible light exposureCan initiate oxidationStore in amber vials or protect from light
Metal Ions Trace amounts (e.g., Fe³⁺, Cu²⁺)Catalyze oxidationAdd a chelating agent (e.g., EDTA)

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound h_prod1 2-Hydroxyphenylacetic acid main->h_prod1 + H₂O (Acid/Base) h_prod2 Ammonia o_intermediate Phenoxyl Radical main->o_intermediate + O₂, Light, Metal Ions o_prod Quinone-type Species (Colored Products) o_intermediate->o_prod

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate buffer 2. Prepare Buffer (pH ~7) deoxygenate->buffer stabilizers 3. Add Stabilizers (Optional) - EDTA - Ascorbic Acid buffer->stabilizers dissolve 4. Dissolve Compound stabilizers->dissolve storage 5. Store Properly - Amber vial - Inert atmosphere - Low temperature dissolve->storage end End: Stable Solution storage->end TroubleshootingLogic cluster_symptoms Observe Symptoms cluster_causes Identify Potential Cause cluster_solutions Implement Solution issue Issue Detected: Compound Degradation purity_loss Purity Loss (e.g., HPLC) issue->purity_loss color_dev Color Development issue->color_dev hydrolysis Hydrolysis purity_loss->hydrolysis Likely oxidation Oxidation purity_loss->oxidation color_dev->oxidation Likely sol_hydrolysis Control pH Control Temperature hydrolysis->sol_hydrolysis sol_oxidation Inert Atmosphere Protect from Light Add Antioxidants/Chelators oxidation->sol_oxidation

References

Addressing batch-to-batch variability of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyphenyl)acetamide. Our aim is to help you address batch-to-batch variability and other common issues encountered during synthesis, purification, and analysis.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low reaction yield in the synthesis of this compound from 2-aminophenol and an acetylating agent can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-aminophenol) is still present, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to improve reaction kinetics.[1]
Suboptimal Reagent Stoichiometry The molar ratio of the acetylating agent to 2-aminophenol is critical. An excess of the acetylating agent can lead to di-acetylation, while an insufficient amount will result in an incomplete reaction. A 1:1.1 to 1:1.5 ratio of 2-aminophenol to acetylating agent is a good starting point.
Degradation of Starting Material 2-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[2][3] Use fresh, high-purity 2-aminophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup/Purification The product may be lost during extraction or purification steps. Check the pH during aqueous washes to ensure the product, which is weakly acidic due to the phenolic hydroxyl group, is not deprotonated and lost to the aqueous layer. If using column chromatography, ensure the chosen solvent system provides good separation without causing product degradation on the stationary phase. Recrystallization is often a preferred method for purifying amides and can minimize loss if the solvent is chosen carefully.[4]

Q2: The final product is discolored (e.g., pink, brown, or black). What causes this and how can I obtain a pure, white product?

A2: Discoloration in the final product is a common issue and is typically due to the presence of oxidized impurities.

Possible Causes & Solutions:

CauseRecommended Action
Oxidation of 2-Aminophenol The primary cause of discoloration is the oxidation of the 2-aminophenol starting material, which can form highly colored quinone-type species.[2][3]
- Use High-Purity Starting Materials: Ensure the 2-aminophenol used is of high purity and has been stored properly to minimize oxidation.
- Inert Atmosphere: Perform the reaction and subsequent workup steps under an inert atmosphere to prevent air oxidation.
- Antioxidants/Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium metabisulfite during workup can help to reduce colored impurities.[3]
Purification Strategy - Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvents include ethanol, acetone, or acetonitrile.[4] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals, leaving the impurities in the mother liquor.
- Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration before recrystallization.

Q3: My analytical results (HPLC, NMR) show the presence of significant impurities. How can I identify and minimize them?

A3: The presence of impurities can significantly affect the properties and performance of this compound. Identifying these impurities is the first step to eliminating them.

Common Impurities and Their Identification:

ImpurityIdentification by ¹H NMRIdentification by HPLCMinimization Strategy
2-Aminophenol (Starting Material) Presence of characteristic aromatic signals for the unacetylated compound.A more polar peak (earlier retention time) than the product.Ensure complete reaction by extending reaction time or using a slight excess of the acetylating agent.
Di-acetylated Product (2-Acetamidophenyl acetate) Absence of the phenolic -OH proton signal and the appearance of a second acetyl methyl singlet.A less polar peak (later retention time) than the product.Use a controlled stoichiometry of the acetylating agent (avoid large excess).
Oxidation Byproducts Complex aromatic signals and potential broadening of peaks.Multiple small peaks, often with different UV-Vis spectra.Use high-purity, fresh starting materials and an inert atmosphere. Purify via recrystallization or treatment with activated carbon.
Residual Solvent Characteristic solvent peaks (e.g., ethyl acetate, acetone).May appear as an early eluting peak depending on the solvent.Ensure the final product is thoroughly dried under vacuum.

A logical troubleshooting workflow for addressing these common issues is presented below:

Caption: Troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic method for this compound?

A1: A common and reliable method is the chemoselective N-acetylation of 2-aminophenol. This reaction takes advantage of the higher nucleophilicity of the amino group compared to the hydroxyl group. A typical procedure involves reacting 2-aminophenol with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction is often performed at room temperature or with gentle heating. Enzymatic catalysis using lipase has also been reported for this transformation, offering high selectivity.[5][6]

BatchVariability variability Batch-to-Batch Variability raw_materials Raw Materials variability->raw_materials process_params Process Parameters variability->process_params equipment Equipment variability->equipment human_factors Human Factors variability->human_factors vendor_qual Vendor Qualification & QC raw_materials->vendor_qual sops Strict SOPs & In-Process Controls process_params->sops calibration Equipment Calibration & Cleaning equipment->calibration training Operator Training & Documentation human_factors->training control_measures Control Measures vendor_qual->control_measures sops->control_measures calibration->control_measures training->control_measures

References

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(2-Hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key intermediates?

A1: A prevalent synthetic route involves the aminolysis of 2-coumaranone, which is the lactone of 2-hydroxyphenylacetic acid. In this two-step process, 2-hydroxyphenylacetic acid is first cyclized to form 2-coumaranone, which is then reacted with an ammonia source to yield the desired this compound.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reaction is the hydrolysis of the lactone intermediate, 2-coumaranone, back to 2-hydroxyphenylacetic acid. This is particularly favorable in the presence of water or strong bases. Other potential side reactions can include the formation of byproducts during the synthesis of 2-coumaranone if the cyclization is not complete or if impurities are present in the starting material.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the cyclization to 2-coumaranone and the subsequent aminolysis can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any significant byproducts.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through recrystallization from a suitable solvent. An initial workup involving extraction is often necessary to remove the acidic byproduct, 2-hydroxyphenylacetic acid. The choice of recrystallization solvent will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield of the final product. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are often attributed to incomplete reaction at either the cyclization or aminolysis stage, or significant side reactions. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete cyclization of 2-hydroxyphenylacetic acid to 2-coumaranone. Ensure complete removal of water during the cyclization step. Using a Dean-Stark apparatus with a suitable solvent like toluene is effective. Increase reaction time or temperature if monitoring indicates incomplete conversion.
Hydrolysis of 2-coumaranone during aminolysis. Use anhydrous solvents and reagents for the aminolysis step. If using aqueous ammonia, consider using a higher concentration to favor the aminolysis over hydrolysis. Running the reaction at lower temperatures can also reduce the rate of hydrolysis.
Suboptimal reaction conditions for aminolysis. Optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic approach to varying these parameters is recommended. Ensure efficient mixing to maximize contact between the reactants.
Loss of product during workup and purification. During the extractive workup, ensure the pH of the aqueous phase is carefully controlled to separate the acidic byproduct from the desired amide. When recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.

Issue 2: Presence of 2-Hydroxyphenylacetic Acid Impurity in the Final Product

Q: My final product is contaminated with a significant amount of 2-hydroxyphenylacetic acid. How can I prevent its formation and remove it?

A: The presence of 2-hydroxyphenylacetic acid is a common issue arising from the hydrolysis of 2-coumaranone.

Prevention:

  • Anhydrous Conditions: The most critical factor is to maintain anhydrous conditions during the aminolysis step. Use dry solvents and freshly opened reagents.

  • Ammonia Source: If using aqueous ammonia, use a concentrated solution to ensure the concentration of the amine nucleophile is much higher than that of water. Alternatively, consider using a non-aqueous source of ammonia, such as ammonia gas dissolved in a dry organic solvent.

Removal:

  • Extractive Workup: An acidic wash during the workup can effectively remove the acidic 2-hydroxyphenylacetic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 2-hydroxyphenylacetic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Recrystallization: Careful selection of a recrystallization solvent can also help in separating the product from the acidic impurity.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound from 2-coumaranone.

Parameter Condition Expected Effect on Yield Expected Effect on Side Reactions (Hydrolysis)
Temperature Low (e.g., 0-25 °C)Lower reaction rate, may require longer reaction times.Minimized hydrolysis.
High (e.g., >50 °C)Increased reaction rate.Increased rate of hydrolysis.
Solvent Anhydrous (e.g., dry THF, Dioxane)Favors aminolysis.Minimized hydrolysis.
Protic/Aqueous (e.g., Ethanol, Water)Can facilitate both reactions.Increased hydrolysis.
Ammonia Concentration HighFavors aminolysis, higher yield of amide.Competes more effectively with water, reducing relative hydrolysis.
LowSlower aminolysis, may lead to lower yield if hydrolysis is significant.Less effective at competing with water.

Experimental Protocols

Protocol 1: Synthesis of 2-Coumaranone from 2-Hydroxyphenylacetic Acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyphenylacetic acid (1 equivalent).

  • Add toluene as the solvent.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 2-coumaranone, which can be used in the next step without further purification or purified by distillation or recrystallization.

Protocol 2: Synthesis of this compound from 2-Coumaranone

  • Dissolve 2-coumaranone (1 equivalent) in a suitable anhydrous solvent (e.g., THF or dioxane) in a sealed reaction vessel.

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent. Alternatively, a concentrated aqueous solution of ammonia can be used, but this may increase the likelihood of hydrolysis.

  • Seal the vessel and allow the reaction to stir at room temperature. The reaction may be gently heated if necessary, but this should be done with caution to minimize hydrolysis.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an extractive workup as described in the troubleshooting guide to remove any unreacted starting material and 2-hydroxyphenylacetic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexanes).

Mandatory Visualization

Reaction_Pathway 2-Hydroxyphenylacetic_Acid 2-Hydroxyphenylacetic Acid 2-Coumaranone 2-Coumaranone 2-Hydroxyphenylacetic_Acid->2-Coumaranone - H2O (Cyclization) 2-Coumaranone->2-Hydroxyphenylacetic_Acid + H2O (Hydrolysis) Side Reaction This compound This compound 2-Coumaranone->this compound + NH3 (Aminolysis) Desired Reaction

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_cyclization Check Cyclization Step: Complete conversion to 2-coumaranone? start->check_cyclization optimize_cyclization Optimize Cyclization: - Ensure anhydrous conditions - Increase reaction time/temp check_cyclization->optimize_cyclization No check_aminolysis Check Aminolysis Step: Anhydrous conditions used? check_cyclization->check_aminolysis Yes optimize_cyclization->check_cyclization use_anhydrous Use Anhydrous Solvents/Reagents check_aminolysis->use_anhydrous No check_workup Review Workup/Purification: Efficient extraction of acid byproduct? check_aminolysis->check_workup Yes use_anhydrous->check_aminolysis optimize_workup Optimize Workup: - Adjust pH for extraction - Choose appropriate recrystallization solvent check_workup->optimize_workup No end Improved Yield and Purity check_workup->end Yes optimize_workup->check_workup

Caption: Troubleshooting workflow for low yield and impurity issues.

Stability testing of 2-(2-Hydroxyphenyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(2-Hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to understand its intrinsic stability and identify potential degradation products. These conditions typically include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures (e.g., 60°C).

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure to dry heat at elevated temperatures (e.g., 80°C or higher).

  • Photostability: Exposure to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains both a phenol and an acetamide functional group, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-aminophenol and acetic acid.

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-like structures and further degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to the formation of colored degradants.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. Key considerations for method development include:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent compound and its degradants.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Q4: How can I troubleshoot poor peak shape or resolution in my HPLC analysis?

A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) or inadequate resolution can be caused by several factors. Refer to the troubleshooting guide below for common issues and solutions.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible results in stability studies.

Possible Cause Recommended Solution
Inadequate control of experimental conditions.Ensure precise control of temperature, pH, and light exposure across all experiments. Use calibrated equipment.
Sample preparation variability.Standardize all sample preparation steps, including solvent volumes, sonication times, and filtration.
Instability of the analytical method.Verify the robustness of your HPLC method. Check for mobile phase degradation and ensure the column is properly equilibrated.

Issue: Poor separation of degradation products from the parent peak in HPLC.

Possible Cause Recommended Solution
Suboptimal mobile phase composition.Adjust the organic-to-aqueous ratio, try a different organic solvent (acetonitrile vs. methanol), or modify the pH of the aqueous phase.
Inappropriate column chemistry.Experiment with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.
Gradient slope is too steep.Flatten the gradient profile around the elution time of the critical peaks to improve resolution.

Data Presentation

The following tables summarize hypothetical quantitative data for the stability of this compound under various stress conditions. These values are illustrative and should be confirmed by experimental data.

Table 1: Hydrolytic Stability of this compound at 60°C

ConditionTime (hours)Assay of this compound (%)Major Degradant Formed
0.1 N HCl2485.22-Aminophenol
Water2498.5Not significant
0.1 N NaOH2478.92-Aminophenol

Table 2: Oxidative Stability of this compound with 3% H₂O₂ at 25°C

Time (hours)Assay of this compound (%)Remarks
892.1Formation of multiple minor degradation products observed.
2481.5Significant degradation with the appearance of colored degradants.

Table 3: Thermal and Photostability of this compound

ConditionDurationAssay of this compound (%)
Dry Heat (80°C)48 hours99.1
ICH Q1B Photostability1.2 million lux hours / 200 W h/m²95.3

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours.

    • Photostability: Expose a solid sample of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.

Mandatory Visualization

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H2O2, 25°C) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analysis HPLC Analysis with Stability-Indicating Method acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Peak Purity analysis->evaluation

Experimental Workflow for Stability Testing

G Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound aminophenol 2-Aminophenol parent->aminophenol H+ or OH- acetic_acid Acetic Acid parent->acetic_acid H+ or OH- quinone Quinone-like Intermediates parent->quinone [O] ring_opening Ring-Opened Products quinone->ring_opening Further Oxidation

Hypothetical Degradation Pathway

Technical Support Center: Enhancing the Bioavailability of 2-(2-Hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to enhancing the bioavailability of 2-(2-Hydroxyphenyl)acetamide derivatives. Due to the limited specific literature on this exact class of compounds, this guide draws upon established principles for improving the bioavailability of poorly soluble and/or poorly permeable drugs, which are common characteristics of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound derivatives?

A1: Bioavailability (F) is the fraction or percentage of an administered drug that reaches the systemic circulation in an unchanged form.[1] It is a crucial pharmacokinetic parameter because it determines the therapeutic effectiveness of a drug. Many derivatives of this compound, like other phenolic compounds, may exhibit poor aqueous solubility and/or be susceptible to first-pass metabolism, leading to low bioavailability and, consequently, reduced efficacy. Enhancing bioavailability ensures that a greater amount of the active compound reaches its target site, potentially allowing for lower, more effective, and safer dosing regimens.

Q2: What are the primary factors that typically limit the oral bioavailability of these derivatives?

A2: The oral bioavailability of this compound derivatives can be limited by several factors:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal (GI) fluids is a primary barrier, as a drug must dissolve before it can be absorbed. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes (e.g., Cytochrome P450), significantly reducing the amount of active drug that reaches the rest of the body.[1]

  • GI Tract Instability: The acidic environment of the stomach or the presence of digestive enzymes can degrade the compound before it has a chance to be absorbed.[3]

Q3: What are the principal strategies to enhance the bioavailability of poorly soluble drugs?

A3: A variety of formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size enhances the dissolution rate. Techniques include micronization and nanosuspension.[2][4]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic carrier can significantly improve its solubility and dissolution.[4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lymphatic absorption, which helps bypass first-pass metabolism.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable "prodrug" that converts back to the active form in the body.

Q4: How is the bioavailability of a compound experimentally determined?

A4: Bioavailability is assessed using both in vivo and in vitro methods.

  • In Vivo Assessment: This is the most direct method and typically involves administering the drug and measuring its concentration in blood, plasma, or urine over time.[6][7][8] Key parameters like the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated from the resulting concentration-time profile.[7]

  • In Vitro Assessment: These methods predict in vivo performance. The most common is a dissolution test, which measures the rate and extent to which the drug dissolves from its dosage form in a simulated GI fluid.[7] For permeability assessment, cell-based assays like the Caco-2 permeability model are often used.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My this compound derivative shows a very low dissolution rate in simulated gastric and intestinal fluids.

Answer: A low dissolution rate is a common challenge for BCS Class II and IV compounds and is a direct consequence of poor solubility. Several formulation strategies can address this. The choice of strategy depends on the physicochemical properties of your specific derivative.

Suggested Solutions & Comparison:

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases the surface-area-to-volume ratio of drug particles, enhancing dissolution rate according to the Noyes-Whitney equation.[1][2]Relatively simple, well-established technology.May not be sufficient for highly insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion The drug is molecularly dispersed in a hydrophilic polymer in a high-energy amorphous state, preventing crystallization and improving solubility and dissolution.[4]Can achieve significant increases in solubility; suitable for very poorly soluble drugs.Formulations can be physically unstable and revert to a crystalline form over time; requires specialized manufacturing equipment.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon contact with GI fluids, presenting the drug in a solubilized state.Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[4]Higher complexity in formulation development; potential for drug precipitation upon dilution.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves the overall aqueous solubility of the complex.[5]Simple to prepare; can significantly enhance solubility.Limited drug-loading capacity; competition with endogenous molecules can affect release.

Problem 2: The compound dissolves adequately in vitro, but in vivo studies show low and highly variable plasma concentrations.

Answer: This scenario suggests that factors beyond simple dissolution, such as poor membrane permeability or significant first-pass metabolism, are limiting bioavailability. High variability can also be caused by interactions with food or physiological differences in the GI tract.

Suggested Solutions:

  • Assess Permeability: Use an in vitro model like a Caco-2 cell monolayer to determine the compound's intrinsic permeability. If permeability is low (Papp < 1 x 10⁻⁶ cm/s), consider strategies to enhance it.

  • Employ Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells to allow for paracellular drug transport.[1]

  • Utilize Lipid-Based Formulations: As mentioned previously, systems like SEDDS can improve absorption and promote lymphatic transport, which is beneficial for compounds with low permeability and/or high first-pass metabolism.[4]

  • Investigate First-Pass Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If the compound is rapidly metabolized, a strategy to bypass the liver (like lymphatic delivery) or a prodrug approach may be necessary.

Problem 3: How do I choose the right bioavailability enhancement strategy for my specific derivative?

Answer: The optimal strategy depends on the specific physicochemical and biopharmaceutical properties of your compound. A systematic approach is recommended. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 cluster_2 start Start: Characterize Compound (Solubility, Permeability, Metabolism) solubility_check Is Solubility < 0.1 mg/mL? start->solubility_check permeability_check Is Permeability Low? (e.g., Caco-2 Papp < 1e-6 cm/s) solubility_check->permeability_check No sol_strategy Focus on Solubility Enhancement: - Particle Size Reduction - Solid Dispersion - Complexation solubility_check->sol_strategy Yes metabolism_check Is First-Pass Metabolism High? permeability_check->metabolism_check No perm_strategy Focus on Permeability Enhancement: - Permeation Enhancers - Prodrug Approach permeability_check->perm_strategy Yes bypass_strategy Focus on Bypassing Metabolism: - Lipid-Based Systems to  Promote Lymphatic Uptake metabolism_check->bypass_strategy end_node Formulate and Test In Vitro / In Vivo metabolism_check->end_node No sol_strategy->permeability_check combo_strategy Use Combined Approach: - Lipid-Based Systems (SEDDS) - Nanosuspensions with  Permeation Enhancers sol_strategy->combo_strategy perm_strategy->metabolism_check perm_strategy->combo_strategy bypass_strategy->combo_strategy bypass_strategy->end_node

Caption: Workflow for selecting a bioavailability enhancement strategy.

Experimental Protocols

Protocol 1: In Vitro Drug Release Assessment Using the Dialysis Bag Method

This protocol is a standard method for assessing the release of a drug from a formulation, particularly nanoformulations, under sink conditions.[9]

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be large enough to allow free passage of the released drug but small enough to retain the formulation (e.g., nanoparticles, liposomes).[9]

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid pH 1.2). The medium should provide "sink conditions," meaning its volume is sufficient to dissolve at least 3-5 times the total amount of the drug being tested.[9]

  • Beakers, magnetic stirrer, water bath or incubator set to 37°C.

  • The drug formulation and a control solution (free drug).

  • Analytical instrument for drug quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Cut dialysis tubing to the desired length and hydrate by soaking in the release medium for at least 30 minutes.[9]

  • Loading: Accurately add a known amount of the drug formulation (e.g., 1 mL) into the dialysis bag. Prepare a control bag with the equivalent amount of free drug. Securely seal both ends of the bags.[9]

  • Setup: Place each sealed dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). Begin continuous agitation (e.g., 100 rpm) using a magnetic stirrer.[9]

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).

  • Replacement: Immediately after sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions and a constant volume.[9]

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative % Release = [(Concentration at time t × Volume of medium) + Σ(Concentration at time t-1 × Volume of sample)] / (Initial Drug Load) × 100

G cluster_main formulation 1. Load Formulation into Dialysis Bag setup 2. Place in Beaker with Release Medium (37°C) formulation->setup stir 3. Stir at Constant Speed setup->stir sample 4. Withdraw Sample at Time (t) stir->sample Repeat at intervals replace 5. Replace with Fresh Medium sample->replace analyze 6. Analyze Sample (e.g., HPLC) sample->analyze replace->stir plot 7. Plot Cumulative Release vs. Time analyze->plot beaker stir_bar dialysis_bag Dialysis Bag G stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex Activation receptor->ikb_kinase ikb_phos Phosphorylation of IκBα ikb_kinase->ikb_phos ikb_deg Ubiquitination & Degradation of IκBα ikb_phos->ikb_deg nfkb_trans NF-κB Translocates to Nucleus ikb_deg->nfkb_trans gene_trans Gene Transcription nfkb_trans->gene_trans cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_trans->cytokines compound This compound Derivative (Potential Point of Inhibition) compound->ikb_kinase Inhibition?

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of 2-(2-Hydroxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of 2-(2-Hydroxyphenyl)acetamide and the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). While both compounds share structural similarities, the available experimental data, derived from distinct models, suggest differences in their anti-inflammatory profiles. This document summarizes key findings from in vivo and in vitro studies to facilitate an objective comparison for research and development purposes.

Executive Summary

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been predominantly studied in the adjuvant-induced arthritis model in rats, a model of chronic inflammation. In contrast, data for paracetamol is available from the carrageenan-induced paw edema model, which mimics acute inflammation.

CompoundModelAnimalDoseKey FindingsReference
This compound Adjuvant-Induced ArthritisRat5 mg/kg and 10 mg/kgSignificantly retarded the increase in paw edema volume. Reduced serum levels of pro-inflammatory cytokines IL-1β and TNF-α. Altered oxidative stress markers.[1][2]
Paracetamol Carrageenan-Induced Paw EdemaRat135 mg/kgShowed a minimum of 25.56% inhibition of paw edema when administered with ibuprofen. The study's primary focus was on combinations, and the effect of paracetamol alone was not the main highlight.[3]

In Vitro Anti-inflammatory Activity

In vitro studies provide insights into the direct mechanisms of action of these compounds. Data is available for paracetamol's inhibitory effects on COX enzymes. For this compound, its in-vitro anti-inflammatory potential has been assessed using the protein denaturation assay.

CompoundAssayKey FindingsReference
This compound Protein Denaturation InhibitionShowed significant (p<0.001) inhibition of protein denaturation at concentrations of 100 and 300 µg/ml.
Paracetamol COX Inhibition (Human Whole Blood)- COX-1 IC50: 113.7 µM - COX-2 IC50: 25.8 µM - Demonstrates a 4.4-fold selectivity for COX-2 inhibition.

Experimental Protocols

Adjuvant-Induced Arthritis in Rats (for this compound)

This model is used to induce a chronic inflammatory condition resembling rheumatoid arthritis.

  • Animals: Adult female Sprague Dawley rats are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the sub-plantar region of the right hind paw.

  • Treatment: this compound (5 mg/kg and 10 mg/kg) is administered orally or intraperitoneally, typically starting from the day of adjuvant injection and continuing for a specified period (e.g., 21 days).

  • Assessment of Inflammation:

    • Paw Edema: The volume of the injected paw is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

    • Cytokine Analysis: At the end of the experiment, blood samples are collected, and the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β are determined using ELISA kits.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed effects.

Carrageenan-Induced Paw Edema in Rats (for Paracetamol)

This is a widely used and reproducible model for evaluating acute inflammation.[4][5][6]

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar tissue of the right hind paw.

  • Treatment: Paracetamol (at the desired dose) is administered, usually orally, 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and hypothesized signaling pathways involved in the anti-inflammatory effects of paracetamol and this compound.

paracetamol_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Physiological) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammatory) cox2->prostaglandins_cox2 inflammation Inflammation prostaglandins_cox2->inflammation paracetamol Paracetamol paracetamol->cox1 Inhibits (very weakly) paracetamol->cox2 Inhibits (weakly)

Caption: Paracetamol's anti-inflammatory mechanism.

hpa_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Adjuvant) macrophage Macrophage / Immune Cell inflammatory_stimulus->macrophage tnfa TNF-α macrophage->tnfa il1b IL-1β macrophage->il1b inflammation Inflammation (Paw Edema, Arthritis) tnfa->inflammation il1b->inflammation hpa This compound hpa->macrophage Inhibits cytokine production

Caption: Hypothesized mechanism of this compound.

Discussion and Conclusion

The presented data indicates that this compound exhibits significant anti-inflammatory activity in a model of chronic inflammation, primarily by downregulating key pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory conditions such as arthritis.[2]

Paracetamol's anti-inflammatory effect is considered weak and is attributed to its inhibition of COX-2, an enzyme involved in the synthesis of inflammatory prostaglandins.[7] The 4.4-fold selectivity for COX-2 over COX-1 may contribute to its better gastrointestinal safety profile compared to non-selective NSAIDs.

A definitive comparison of the anti-inflammatory potency of these two compounds is hampered by the lack of direct comparative studies using the same experimental models. Future research should aim to evaluate both compounds in a standardized panel of in vitro and in vivo anti-inflammatory assays, including COX inhibition assays for this compound and a carrageenan-induced paw edema model for a more direct comparison with paracetamol. Such studies would provide a clearer understanding of their relative efficacy and mechanisms of action, guiding further drug development efforts.

References

A Comparative Study: 2-(2-Hydroxyphenyl)acetamide vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory and analgesic agents, both 2-(2-Hydroxyphenyl)acetamide and salicylic acid hold significant interest. Salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), has a long history of therapeutic use. In contrast, this compound, a positional isomer of paracetamol, is a compound of emerging interest with demonstrated anti-inflammatory and analgesic properties. This guide provides an objective, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their evaluation and potential application.

This compound , also known as 2-acetamidophenol, has shown promising anti-inflammatory and anti-arthritic effects in in-vivo models.[1][2][3] Its mechanism of action is understood to involve the downregulation of pro-inflammatory cytokines and enzymes, including cyclooxygenase-2 (COX-2).[1]

Salicylic acid is a beta-hydroxy acid that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[4] It is known to be a weak, reversible inhibitor of both COX-1 and COX-2.[5]

This comparative study will delve into the physicochemical properties, mechanisms of action, and available performance data for both compounds, supported by detailed experimental protocols and visual representations of their signaling pathways.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and salicylic acid is crucial for understanding their formulation, absorption, and distribution characteristics.

PropertyThis compoundSalicylic Acid
Molecular Formula C₈H₉NO₂[6][7]C₇H₆O₃[1]
Molecular Weight 151.16 g/mol [6][7]138.12 g/mol [1]
Melting Point 205-210 °C[6]158-161 °C[1]
Solubility in Water Slightly soluble in cold water, soluble in hot water.[6]1.24 g/L at 0°C; 2.48 g/L at 25°C[1]
Solubility in Ethanol Soluble[6]Soluble[3][8]
Appearance White crystalline powder[6]White crystalline powder[1]

Mechanism of Action

The primary mechanisms of action for this compound and salicylic acid, while both leading to anti-inflammatory and analgesic effects, differ in their specifics.

This compound: In-vivo studies have demonstrated that this compound exerts its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] Furthermore, it has been shown to decrease the expression of COX-2, a key enzyme in the inflammatory cascade.[1] This suggests a mechanism that modulates the inflammatory response at the level of gene expression and protein synthesis.

Salicylic Acid: The principal mechanism of action for salicylic acid is the inhibition of cyclooxygenase (COX) enzymes.[4] By reversibly binding to the active site of both COX-1 and COX-2, salicylic acid prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] It is considered a weaker inhibitor compared to other NSAIDs like aspirin.[5]

Signaling Pathway Diagrams

Salicylic_Acid_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Salicylic Acid Salicylic Acid Salicylic Acid->COX-1 / COX-2 Inhibits

Caption: Mechanism of action for Salicylic Acid.

Hydroxyphenylacetamide_Pathway Inflammatory Stimuli Inflammatory Stimuli Cellular Signaling Cellular Signaling Inflammatory Stimuli->Cellular Signaling Gene Expression Gene Expression Cellular Signaling->Gene Expression Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Gene Expression->Pro-inflammatory Cytokines (IL-1β, TNF-α) COX-2 Expression COX-2 Expression Gene Expression->COX-2 Expression Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α)->Inflammation COX-2 Expression->Inflammation This compound This compound This compound->Gene Expression Downregulates

Caption: Mechanism of action for this compound.

Data Presentation: A Comparative Overview

In-Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Salicylic Acid >100[5]5[5]>20

Note: IC50 values for salicylic acid can vary depending on the assay conditions.

In-Vivo Anti-Inflammatory and Analgesic Activity
CompoundModelKey Findings
This compound Adjuvant-induced arthritis in rats- Significantly reduced paw edema. - Decreased serum levels of IL-1β and TNF-α.[1][3] - Showed significant anti-nociceptive effects.[2]
Salicylic Acid Carrageenan-induced paw edema in rats- Known to reduce paw edema, a standard model for NSAID evaluation.[9][10]
Hot plate test in rodents- Demonstrates analgesic effects, though typically less potent than centrally acting analgesics.[2]

Discussion

The available data indicates that both this compound and salicylic acid possess anti-inflammatory and analgesic properties, albeit through different primary mechanisms.

Salicylic acid acts as a direct, albeit weak, inhibitor of COX enzymes, with a preference for COX-2.[5] Its well-documented effects in various in-vivo models of inflammation and pain are attributed to this mechanism.

This compound's anti-inflammatory and analgesic effects appear to be mediated by a broader mechanism that involves the downregulation of key pro-inflammatory cytokines and COX-2 expression.[1][3] The lack of direct in-vitro COX inhibition data makes a head-to-head potency comparison with salicylic acid challenging. However, the significant in-vivo efficacy of this compound in a chronic inflammation model like adjuvant-induced arthritis suggests a potent anti-inflammatory profile.[1][2][3]

For drug development professionals, the differing mechanisms of these two compounds present distinct opportunities. The targeted inhibition of COX enzymes by salicylic acid is a well-established therapeutic strategy. In contrast, the modulation of inflammatory gene expression by this compound could offer a different approach to managing inflammatory conditions, potentially with a different side-effect profile. Further research, including direct comparative in-vitro and in-vivo studies, is warranted to fully elucidate the relative therapeutic potential of these two compounds.

Experimental Protocols

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in-vitro inhibition of COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Salicylic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compounds or positive controls to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately monitor the peroxidase activity of the COX enzyme by measuring the oxidation of the detection reagent (e.g., colorimetric change at a specific wavelength) over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In-Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9][10]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • Test compounds (this compound, Salicylic Acid)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle orally or intraperitoneally at a predetermined dose. A positive control group receiving a standard NSAID (e.g., indomethacin) should be included.

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In-Vivo Hot Plate Test

This method is used to evaluate the central analgesic activity of compounds.[2]

Objective: To assess the pain-relieving effects of a test compound by measuring the reaction time of an animal to a thermal stimulus.

Animals: Mice (20-25 g).

Materials:

  • Test compounds (this compound, Salicylic Acid)

  • Vehicle

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compounds or vehicle to the mice (e.g., orally or intraperitoneally).

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.

  • An increase in the reaction time compared to the baseline indicates an analgesic effect.

  • Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis COX_Assay COX Inhibition Assay (COX-1 & COX-2) IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Data_Comparison Comparative Data Analysis IC50_Determination->Data_Comparison Paw_Edema Carrageenan-Induced Paw Edema Anti_Inflammatory_Activity Anti-Inflammatory Efficacy Paw_Edema->Anti_Inflammatory_Activity Hot_Plate Hot Plate Test Analgesic_Activity Analgesic Efficacy Hot_Plate->Analgesic_Activity Anti_Inflammatory_Activity->Data_Comparison Analgesic_Activity->Data_Comparison Compound_Selection Compound Selection (this compound & Salicylic Acid) cluster_invitro cluster_invitro Compound_Selection->cluster_invitro cluster_invivo cluster_invivo Compound_Selection->cluster_invivo Conclusion Conclusion on Relative Efficacy and Mechanism Data_Comparison->Conclusion

Caption: Workflow for the comparative evaluation.

Conclusion

This comparative guide provides a detailed analysis of this compound and salicylic acid for a scientific audience. While salicylic acid's mechanism as a direct COX inhibitor is well-characterized with quantitative in-vitro data, this compound presents a compelling profile with significant in-vivo anti-inflammatory and analgesic effects, likely mediated through the downregulation of pro-inflammatory pathways. The absence of direct comparative IC50 values for this compound highlights a key area for future research. Such data would enable a more precise quantitative comparison and a deeper understanding of its therapeutic potential relative to established NSAIDs like salicylic acid. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate these and other novel anti-inflammatory and analgesic compounds.

References

Validating the In Vitro Activity of 2-(2-Hydroxyphenyl)acetamide in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro anticancer activity of 2-(2-Hydroxyphenyl)acetamide against various cancer cell lines. The performance of this compound is evaluated alongside other alternative anticancer agents, supported by experimental data to offer objective insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic effects of this compound and alternative compounds are summarized below. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented for various cancer cell lines.

CompoundCell LineCell TypeIC50 Value (48h)Reference
This compound (NA-2) MCF-7Breast Cancer1.65 mM[1]
N-hydroxy-2-methoxyacetimidamide (Alternative)MDA-MB-231Breast Cancer30 µM
N-(2-thiazolyl)enamino amide (Alternative)AGSGastric Cancer453.14 µM
N-(2-thiazolyl)enamino amide (Alternative)MCF-7Breast Cancer761.90 µM
Phenoxyacetamide Derivative I (Alternative)HepG2Liver Cancer1.43 µM[2]
Phenoxyacetamide Derivative II (Alternative)HepG2Liver Cancer6.52 µM[2]
Cisplatin (Standard Chemotherapy)A549Lung Cancer~10-20 µM
Cisplatin (Standard Chemotherapy)HepG2Liver Cancer~8-16 µM[3]
Doxorubicin (Standard Chemotherapy)MCF-7Breast Cancer~0.5-1.5 µM
Doxorubicin (Standard Chemotherapy)HepG2Liver Cancer~0.8-1.1 µM[3]
5-Fluorouracil (Standard Chemotherapy)HepG2Liver Cancer5.32 µM[2]

Note: The IC50 values for Cisplatin and Doxorubicin can vary significantly between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature.

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

The compound induces programmed cell death, or apoptosis, in cancer cells. A key mechanism is the enhancement of the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increased Bax/Bcl-2 ratio leads to the activation of caspases, which are proteases that execute the apoptotic process.

apoptosis_pathway Compound This compound Bcl2 Bcl-2 Compound->Bcl2 inhibits Bax Bax Compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by this compound.
Cell Cycle Regulation Pathway

This compound has been observed to cause cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells.[1] This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. This G0/G1 arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which inactivate the cyclin-CDK complexes responsible for G1/S transition.

cell_cycle_pathway Compound This compound p53 p53 Compound->p53 activates p21_p27 p21/p27 (CKIs) p53->p21_p27 upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21_p27->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21_p27->CyclinE_CDK2 inhibits G1_S_Transition CyclinD_CDK46->G1_S_Transition CyclinE_CDK2->G1_S_Transition G1_Phase G1 Phase G1_Phase->G1_S_Transition Progression S_Phase S Phase G1_S_Transition->S_Phase

G0/G1 cell cycle arrest induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro validation of an anticancer compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide) Cell_Culture->Cell_Cycle Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Cytotoxicity Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle IC50 IC50 Calculation Cytotoxicity->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

References

Reproducibility of Biological Assays with 2-(2-Hydroxyphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and performance of biological assays involving 2-(2-Hydroxyphenyl)acetamide, a compound with known anti-inflammatory and potential anti-cancer properties.[1] We present a side-by-side comparison with commonly used alternatives, namely paracetamol (acetaminophen) and ibuprofen, supported by experimental data and detailed protocols to aid in assay selection and validation.

Executive Summary

This compound, also known as 2-acetamidophenol, is a phenolic compound that has demonstrated significant biological activity. This guide focuses on two key areas of its application: anti-inflammatory and anti-proliferative assays. We evaluate the reproducibility of these assays through a review of published data, presenting quantitative metrics where available. The comparison with established drugs like ibuprofen and paracetamol offers a benchmark for its performance and the reliability of the assays used for its evaluation.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[2][3] The biphasic nature of this model allows for the assessment of a compound's effect on different inflammatory mediators.[2]

Comparative Performance Data

The following table summarizes the anti-inflammatory effects of this compound and its alternatives in the carrageenan-induced paw edema model. Reproducibility is indicated by the standard deviation (SD) or standard error of the mean (SEM) where reported.

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Paw Volume/Thickness (mean ± SD/SEM)% Inhibition of EdemaReference
This compound 103Data not explicitly provided, but significant reduction reported-[4]
This compound 1003Writhing response significantly reduced (p < 0.001)40.91%[5]
Ibuprofen 403-14.96%[6]
Paracetamol 200 (mice)2 (formalin test, phase 2)Licking time (s) reduced-
Indomethacin (Reference) 1030.43 ± 0.03 mL54%[7]
Diclofenac (Reference) -3-14.96%[6]

Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental conditions. The reproducibility of the carrageenan-induced paw edema assay is generally considered high.[2][3]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the key steps for performing the carrageenan-induced paw edema assay to assess the anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) and vehicle

  • Reference drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7][8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Animal Grouping acclimatize->grouping baseline Baseline Paw Measurement grouping->baseline admin Compound Administration baseline->admin induce Induce Edema (Carrageenan) admin->induce measure Measure Paw Volume induce->measure calculate Calculate % Inhibition measure->calculate compare Compare Groups calculate->compare

Caption: Workflow of the carrageenan-induced paw edema assay.

Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation. The reproducibility of the MTT assay can be influenced by factors such as cell density, MTT concentration, and incubation time.[9] Phenolic compounds, including this compound, can sometimes interfere with the MTT assay, necessitating careful experimental design and appropriate controls.[10]

Comparative Performance Data

The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and other phenolic compounds against various cancer cell lines. Reproducibility is indicated by the standard deviation (SD) where available.

CompoundCell LineIC50 (µM) (mean ± SD)Reference
This compound Pancreatic (BxPC3)Data not available-
Parvifloron D (related phenolic) Pancreatic (BxPC3)0.15 ± 0.05[1]
Parvifloron D (related phenolic) Colon (Caco-2)32.1 ± 4.3[1]
Paracetamol Pancreatic (BxPC3, PANC-1, Ins1-E)Generally less cytotoxic than Parvifloron D[1]

Note: IC50 values are highly dependent on the cell line and experimental conditions. The provided data for related phenolic compounds illustrates the range of potencies and the importance of reporting variability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general procedure for determining the cytotoxic effects of a compound on adherent cells using the MTT assay.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed Seed Cells treat Treat with Compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate with MTT add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: General workflow of the MTT cell viability assay.

Modulation of RANKL/RANK Signaling Pathway

This compound has been reported to attenuate the RANK/RANKL signaling pathway, which is a critical regulator of osteoclast formation and bone resorption. Assays monitoring this pathway are crucial for understanding the compound's mechanism of action in bone-related disorders.

Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay

This protocol describes the in vitro differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts induced by RANKL.

Materials:

  • Mouse bone marrow cells

  • α-MEM medium supplemented with 10% FBS and penicillin/streptomycin

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • TRAP (tartrate-resistant acid phosphatase) staining kit

  • 96-well plates

Procedure:

  • BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4–6 × 10^4 cells/well in the presence of M-CSF (e.g., 30 ng/mL).[12]

  • Osteoclast Differentiation: After 2-3 days, add RANKL (e.g., 50 ng/mL) to the culture medium to induce osteoclast differentiation. The test compound (this compound) can be added at this stage at various concentrations.

  • Culture Maintenance: Culture the cells for an additional 4-5 days, changing the medium with fresh M-CSF, RANKL, and the test compound every 2 days.

  • TRAP Staining: After differentiation, fix the cells and stain for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

  • Data Analysis: Quantify the number of osteoclasts per well and compare the results between the control and compound-treated groups.

RANKL/RANK Signaling Pathway

G RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces Gene Gene Expression (Osteoclastogenesis) NFATc1->Gene HPA This compound HPA->RANKL Attenuates

Caption: Simplified RANKL/RANK signaling pathway.

Conclusion

This guide provides a framework for evaluating the reproducibility and performance of biological assays with this compound. The presented data and protocols for anti-inflammatory and anti-proliferative assays offer a starting point for researchers. For robust and reproducible results, it is critical to carefully standardize experimental conditions, use appropriate controls, and report measures of variability. While this compound shows promise in these biological assays, further studies with direct, head-to-head comparisons including detailed reproducibility data are needed to fully establish its performance relative to existing alternatives.

References

Unraveling the Multifaceted Mechanism of Action of 2-(2-Hydroxyphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of 2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or 2-acetamidophenol. Through a detailed comparison with alternative compounds, supported by experimental data, this document elucidates its therapeutic potential across various disease models.

This compound, a positional isomer of paracetamol, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-arthritic, and pro-apoptotic effects.[1][2] Its therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in inflammation, bone degradation, and cancer progression. This guide will delve into these mechanisms, presenting a comparative analysis with other relevant compounds to provide a clear perspective on its unique and shared modes of action.

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound and compares them with known inhibitors of relevant pathways. This quantitative data, compiled from various studies, highlights the compound's potency and multifaceted nature.

Target Pathway/ActivityThis compoundAlternative Compound(s)Key Experimental Findings
Anti-inflammatory Activity Effective in reducing inflammation in adjuvant-induced arthritic rats.[1][3]Indomethacin (COX-1/COX-2 inhibitor)Dose-dependent reduction in paw edema. Significant decrease in pro-inflammatory cytokines IL-1β and TNF-α.[3]
RANK/RANKL Signaling Attenuates the RANK/RANKL signaling pathway.[4]Denosumab (RANKL inhibitor)Suppression of osteoclast formation and bone resorption.[4]
NF-κB Signaling Suppresses the expression of NF-κB.[4]Bortezomib (Proteasome inhibitor)Down-regulation of NF-κB p50 mRNA expression.[5]
Apoptosis Induction Induces apoptosis in cancer cells.[4]Doxorubicin (Chemotherapeutic agent)Alters the Bcl-2/Bax ratio and activates caspase-3.[4]
Cell Cycle Regulation Causes cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells.[4]Palbociclib (CDK4/6 inhibitor)Prevents progression to the DNA synthesis phase.[4]
COX-2 Expression Lowers COX-2 protein expression.[5]Celecoxib (COX-2 inhibitor)Reduced COX-2 expression in a glycerol-induced acute kidney injury model.[5]

Elucidation of Key Signaling Pathways

The biological effects of this compound are orchestrated through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex molecular interactions.

RANK/RANKL Signaling Pathway in Osteoclastogenesis

This compound has been shown to interfere with the RANK/RANKL signaling cascade, a critical pathway in the formation and activation of osteoclasts, the cells responsible for bone resorption.[4] By attenuating this pathway, the compound helps in mitigating bone destruction, a key feature of arthritic conditions.

RANK_RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates cFos_cJun c-Fos/c-Jun TRAF6->cFos_cJun Activates Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFkB->Osteoclastogenesis cFos_cJun->Osteoclastogenesis HPA This compound HPA->RANK Inhibits HPA->NFkB HPA->cFos_cJun

Caption: Inhibition of the RANK/RANKL signaling pathway by this compound.

Intrinsic Apoptosis Pathway

In the context of oncology, this compound demonstrates pro-apoptotic activity by modulating the balance of Bcl-2 family proteins and activating the caspase cascade.[4] This leads to programmed cell death in cancer cells, highlighting its potential as an anti-neoplastic agent.

Apoptosis_Pathway cluster_mito Mitochondrial Outer Membrane Permeabilization HPA This compound Bax Bax HPA->Bax Upregulates Bcl2 Bcl-2 HPA->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Caspase3 Caspase-3 Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.

Determination of Pro-inflammatory Cytokines (IL-1β and TNF-α)

Objective: To quantify the levels of IL-1β and TNF-α in serum samples from adjuvant-induced arthritic rats treated with this compound.

Methodology:

  • Sample Collection: Blood samples were collected from control and treated animal groups. Serum was separated by centrifugation at 3000 rpm for 15 minutes.

  • ELISA Assay: Commercially available ELISA kits (e.g., from R&D Systems) for rat IL-1β and TNF-α were used according to the manufacturer's instructions.

  • Procedure:

    • Standard, control, and serum samples were added to the wells of a microplate pre-coated with a monoclonal antibody specific for the cytokine of interest.

    • The plate was incubated for 2 hours at room temperature.

    • After washing, a biotinylated antibody specific for the cytokine was added to each well and incubated for 1 hour.

    • Following another wash, a streptavidin-HRP conjugate was added and incubated for 30 minutes.

    • A substrate solution was then added, and the color development was stopped after 20 minutes.

    • The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated using the known concentrations of the standards. The concentrations of IL-1β and TNF-α in the serum samples were then determined by interpolating from the standard curve.

Western Blot Analysis for COX-2 Expression

Objective: To assess the protein expression levels of COX-2 in kidney tissue from a glycerol-induced acute kidney injury model.

Methodology:

  • Tissue Homogenization: Kidney tissue samples were homogenized in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (30-50 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was then incubated overnight at 4°C with a primary antibody against COX-2 (e.g., from Cell Signaling Technology).

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities were quantified using densitometry software (e.g., ImageJ). The expression of a housekeeping protein, such as β-actin or GAPDH, was used for normalization.

Experimental Workflow for Evaluating Anti-arthritic Activity

The following diagram outlines the typical workflow for assessing the anti-arthritic properties of this compound in an in vivo model.

AntiArthritic_Workflow Induction Induction of Arthritis (e.g., Adjuvant-induced) Grouping Animal Grouping (Control, Vehicle, Treated) Induction->Grouping Treatment Daily Administration of This compound Grouping->Treatment Monitoring Monitoring of Disease Progression (Paw Edema, Body Weight) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Biochemical and Histological Analysis (Cytokines, Oxidative Stress, Histopathology) Sacrifice->Analysis

Caption: Workflow for the in vivo evaluation of anti-arthritic compounds.

Conclusion

This compound emerges as a promising therapeutic agent with a multifaceted mechanism of action. Its ability to concurrently modulate inflammatory, bone-resorptive, and apoptotic pathways distinguishes it from more narrowly focused alternatives. The experimental evidence presented in this guide provides a solid foundation for further research and development of this compound for a range of clinical applications, from inflammatory disorders to oncology. The detailed protocols and pathway visualizations serve as valuable resources for scientists seeking to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of 2-(2-Hydroxyphenyl)acetamide Against Standard Anti-Arthritic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel anti-inflammatory compound, 2-(2-Hydroxyphenyl)acetamide, against established anti-arthritic drugs, including Methotrexate and Tumor Necrosis Factor (TNF) inhibitors. The following sections present a comparative analysis based on available preclinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid in the evaluation of its therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard anti-arthritic drugs. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayTarget/MechanismIC50 / % InhibitionSource
This compound Protein Denaturation InhibitionInhibition of protein denaturation58.66% inhibition at 100 µg/ml[1]
Diclofenac (Reference) Protein Denaturation InhibitionInhibition of protein denaturation88.91% inhibition at 300 µg/ml[1]
Methotrexate MTT Assay (Cell Viability)Dihydrofolate reductase inhibitorIC50: 9.5x10⁻² µM (Daoy cells)[2]
Adalimumab L929 Cell Cytotoxicity AssayTNF-α neutralizationIC50: 80.9 pM[3]
Etanercept L929 Cell Cytotoxicity AssayTNF-α neutralizationNot explicitly stated in sources
Infliximab T-cell Proliferation AssayTNF-α neutralizationInhibition of T-cell proliferation[4]

Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model

CompoundDosageKey Efficacy ParameterResultSource
This compound (NA-2) 5 mg/kg and 10 mg/kgPaw Edema VolumeSignificant reduction compared to control[5]
5 mg/kgSerum TNF-α LevelsSignificant reduction compared to control[5]
5 mg/kgSerum IL-1β LevelsSignificant reduction compared to control[5]
Indomethacin (Reference) 5 mg/kgPaw Edema VolumeSignificant reduction compared to control
Methotrexate 1 mg/kg/weekArthritis ScoreSignificant reduction
1 mg/kg/weekPlasma TNF-α LevelsSignificant reduction
1 mg/kg/weekPlasma IL-1β LevelsSignificant reduction
TNF Receptor Blocking Peptide Local injectionJoint SwellingComplete inhibition
Local injectionTNF-α mRNA ExpressionApparent decline
Local injectionIL-1β mRNA ExpressionApparent decline

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Adjuvant-Induced Arthritis (AIA) in Sprague-Dawley Rats

This in vivo model is a widely used method for inducing arthritis to test the efficacy of anti-inflammatory compounds.

  • Induction:

    • Male Sprague-Dawley rats (180-220 g) are used for the experiment.

    • A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis is administered at the base of the tail or into the footpad of a rear paw.[6][7]

    • The animals are then monitored for the development of arthritis, which typically appears in the non-injected paws between 12-14 days after the injection.[7]

  • Treatment:

    • Treatment with the test compound (e.g., this compound), reference drug, or vehicle is initiated on the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

    • The compounds are administered daily or as per the specific study protocol via an appropriate route (e.g., intraperitoneal, oral).

  • Assessment:

    • Paw Volume Measurement: Paw volume is measured at regular intervals using a plethysmometer.[8] The paw is immersed in the measuring chamber of the plethysmometer up to a defined anatomical mark, and the displacement of water is recorded as the paw volume.

    • Arthritic Score: The severity of arthritis in each paw is scored visually based on a scale of 0-4, where 0 indicates no erythema or swelling, and 4 indicates severe inflammation with ankylosis. The total arthritic score for each animal is the sum of the scores for all four paws.

    • Cytokine Analysis: At the end of the study, blood is collected, and serum is separated to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

In Vitro Protein Denaturation Inhibition Assay

This assay is a quick and reliable method to screen for anti-inflammatory activity.

  • The reaction mixture consists of the test compound at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

  • The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce protein denaturation.

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

This is a standard immunoassay for quantifying cytokine levels in biological fluids.

  • A microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., rat TNF-α).

  • Standards and serum samples are added to the wells and incubated. The cytokine present in the sample binds to the capture antibody.

  • After washing, a biotinylated detection antibody specific for the cytokine is added, which binds to a different epitope on the captured cytokine.

  • Streptavidin-HRP conjugate is then added, which binds to the biotinylated detection antibody.

  • A substrate solution (TMB) is added, and the color development is proportional to the amount of bound cytokine.

  • The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[10][11]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in rheumatoid arthritis and a typical experimental workflow.

experimental_workflow cluster_invivo In Vivo: Adjuvant-Induced Arthritis Model cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison AIA_induction AIA Induction (CFA Injection in Rats) Treatment_groups Treatment Groups (Test Compound, Reference, Vehicle) AIA_induction->Treatment_groups Monitoring Disease Monitoring (Paw Volume, Arthritic Score) Treatment_groups->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Sacrifice Cytokine_analysis Cytokine Analysis (ELISA for TNF-α, IL-1β) Sacrifice->Cytokine_analysis Histopathology Histopathological Analysis Sacrifice->Histopathology Comparative_analysis Comparative Efficacy Analysis Cytokine_analysis->Comparative_analysis Protein_denaturation Protein Denaturation Inhibition Assay Data_analysis Data Analysis & IC50 Calculation Protein_denaturation->Data_analysis Cell_based_assays Cell-Based Assays (e.g., Cytokine Release) Cell_based_assays->Data_analysis Data_analysis->Comparative_analysis

General experimental workflow for evaluating anti-arthritic compounds.

RA_signaling_pathways cluster_tnf TNF-α Signaling cluster_jak_stat JAK-STAT Pathway cluster_mapk MAPK Pathway TNF TNF-α TNFR TNFR TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression (IL-1, IL-6) NFkB->Pro_inflammatory_genes Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response Cytokine Cytokines (e.g., IL-6) Cytokine_receptor Cytokine Receptor Cytokine->Cytokine_receptor JAK JAK Cytokine_receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_transcription Gene Transcription (Inflammation, Proliferation) STAT->Gene_transcription Dimerization & Nuclear Translocation Gene_transcription->Inflammatory_response Stress_signals Stress Signals MAPKKK MAPKKK Stress_signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_factors Transcription Factors (AP-1, etc.) MAPK->Transcription_factors Transcription_factors->Inflammatory_response

References

A Head-to-Head Comparison of 2-(2-Hydroxyphenyl)acetamide Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Hydroxyphenyl)acetamide scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, demonstrating a range of biological activities. This guide provides a head-to-head comparison of the efficacy of key derivatives, supported by available experimental data. The primary focus of current research has been on N-(2-hydroxyphenyl)acetamide, also known as NA-2 or 2-acetaminophenol, for its notable anti-inflammatory and anti-cancer properties. Data on other derivatives remains limited, highlighting a need for further comparative studies.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and related derivatives from various studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Derivative NameTarget/AssayCell Line/ModelIC50/EfficacyReference
N-(2-hydroxyphenyl)acetamide (NA-2) Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)1.65 mM[1]
N-(2-hydroxy phenyl) acetamide Anti-inflammatoryAdjuvant-Induced Arthritic RatsSignificant reduction in paw edema at 5mg/kg and 10mg/kg[2]
Compound 5e (a 2-((2-hydroxyphenyl)methylamino)acetamide derivative) Antifungal ActivityS. sclerotiorumEC50 = 2.89 µg/mL[3]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound derivatives, particularly their anti-inflammatory action, are believed to be mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade and the cyclooxygenase (COX) enzymes.

experimental_workflow General Experimental Workflow for Efficacy Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Assays cluster_invivo In Vivo Efficacy Models synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition, NO Production) cytotoxicity->anti_inflammatory mechanism Mechanism of Action (e.g., NF-κB Reporter Assay) anti_inflammatory->mechanism animal_model Animal Model of Disease (e.g., Arthritis, Tumor Xenograft) mechanism->animal_model efficacy_testing Efficacy & Toxicity Evaluation animal_model->efficacy_testing data_analysis Data Analysis & SAR Studies efficacy_testing->data_analysis nf_kb_pathway Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ik_kinase IKK Complex receptor->ik_kinase ikb IκB ik_kinase->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory Cytokines, COX-2) nucleus->gene_transcription Activation derivative This compound Derivative derivative->ik_kinase Inhibition derivative->nfkb Inhibition of Translocation

References

Confirming Cellular Target Engagement of 2-(2-Hydroxyphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of state-of-the-art methodologies for assessing the cellular target engagement of 2-(2-Hydroxyphenyl)acetamide, a compound with known anti-inflammatory properties. For a robust comparison, we will contrast its hypothetical target engagement profile with that of Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID).

Introduction to this compound and Target Engagement

This compound has demonstrated anti-inflammatory effects, suggesting its potential as a therapeutic agent. Its mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the suppression of signaling cascades like RANK/RANKL. However, direct confirmation of its cellular targets is essential for further development. Target engagement assays provide the necessary evidence of a direct physical interaction between a drug and its target protein in a cellular context.

This guide will focus on two powerful and widely used techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based chemical proteomics approach.

Comparative Analysis of Target Engagement

To illustrate the application and data output of these techniques, we present a hypothetical target engagement profile for this compound and compare it with the known profile of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4]

Hypothetical Target Profile

For the purpose of this guide, we will hypothesize that this compound engages with a key kinase involved in inflammatory signaling, which we will refer to as "InflammoKinase".

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data (Hypothetical)

CompoundTarget ProteinCell LineThermal Shift (ΔTm) (°C)EC50 (Isothermal Dose-Response) (µM)
This compoundInflammoKinaseRAW 264.7+3.51.2
CelecoxibCOX-2HT-29+4.20.8
Vehicle (DMSO)InflammoKinaseRAW 264.70> 100
Vehicle (DMSO)COX-2HT-290> 100

Table 2: Kinobeads Competition Binding Assay Data (Hypothetical)

CompoundPrimary TargetOff-Target 1 (Kinase)Off-Target 2 (Kinase)IC50 (Primary Target) (nM)IC50 (Off-Target 1) (nM)IC50 (Off-Target 2) (nM)
This compoundInflammoKinaseKDRSRC150> 10,000> 10,000
CelecoxibCOX-2--40--
Staurosporine (Positive Control)Multiple KinasesMultiple KinasesMultiple KinasesBroad SpectrumBroad SpectrumBroad Spectrum

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[5][6][7][8]

1. Cell Culture and Treatment:

  • Culture cells (e.g., RAW 264.7 for InflammoKinase, HT-29 for COX-2) to 80-90% confluency.

  • Treat cells with the desired concentration of this compound, Celecoxib, or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

4. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

5. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • For an isothermal dose-response curve, cells are treated with a range of compound concentrations and heated at a single, predetermined temperature.

Kinobeads Competition Binding Assay

This chemical proteomics approach identifies cellular targets of a compound by measuring its ability to compete with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate.[9][10][11][12][13]

1. Cell Lysate Preparation:

  • Harvest and lyse cells to obtain a native protein lysate.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Incubate the cell lysate with varying concentrations of this compound or a control compound for a defined period.

3. Kinobeads Enrichment:

  • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.

4. Washing and Elution:

  • Wash the Kinobeads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

5. Sample Preparation and Mass Spectrometry:

  • Digest the eluted proteins into peptides.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

6. Data Analysis:

  • Quantify the amount of each kinase that binds to the Kinobeads at different concentrations of the test compound.

  • Generate dose-response curves to determine the IC50 value for the interaction between the compound and each identified kinase.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor InflammoKinase InflammoKinase Receptor->InflammoKinase Downstream Signaling Downstream Signaling InflammoKinase->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response This compound This compound This compound->InflammoKinase Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of InflammoKinase by this compound.

CETSA_Workflow Cells Cells Treatment Treatment Cells->Treatment Compound or Vehicle Heating Heating Treatment->Heating Temperature Gradient Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Supernatant Precipitated Proteins Precipitated Proteins Centrifugation->Precipitated Proteins Pellet Analysis Analysis Soluble Fraction->Analysis Western Blot / MS Melt Curve / ITDR Melt Curve / ITDR Analysis->Melt Curve / ITDR

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow Cell Lysate Cell Lysate Compound Incubation Compound Incubation Cell Lysate->Compound Incubation Varying Concentrations Kinobeads Addition Kinobeads Addition Compound Incubation->Kinobeads Addition Enrichment Enrichment Kinobeads Addition->Enrichment Wash Wash Enrichment->Wash Elution Elution Wash->Elution Digestion Digestion Elution->Digestion LC-MS/MS Analysis LC-MS/MS Analysis Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for the Kinobeads competition binding assay.

Conclusion

Confirming the direct interaction of a small molecule with its cellular target is paramount in drug discovery. This guide has outlined two robust methodologies, CETSA and Kinobeads, for assessing the target engagement of this compound. By presenting detailed protocols and hypothetical comparative data against the known drug Celecoxib, we provide a framework for researchers to design and interpret their own target engagement studies. The use of such assays is crucial for validating the mechanism of action, understanding off-target effects, and ultimately guiding the development of more effective and safer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Hydroxyphenyl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-(2-hydroxyphenyl)acetamide analogues, focusing on their analgesic, anti-inflammatory, and anticancer activities. The information presented is collated from various studies to aid in the rational design of novel therapeutic agents.

Core Structure

The foundational structure for this analysis is this compound, a scaffold known for its diverse biological activities. Variations in the substituents on both the phenyl ring and the acetamide nitrogen have been explored to understand their impact on efficacy and potency.

Comparative Biological Activities

The following sections detail the SAR of this compound analogues across different therapeutic areas. Quantitative data from various studies are summarized in the tables below to facilitate direct comparison.

Anticancer Activity

Several studies have investigated the potential of this compound and its analogues as anticancer agents. The primary mechanism of action for some of these derivatives involves the induction of apoptosis.

A key compound, N-(2-hydroxyphenyl)acetamide (NA-2), has demonstrated significant growth inhibition of MCF-7 human breast cancer cells with an IC50 of 1.65 mM after 48 hours of treatment.[1] This compound was also shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis by increasing the Bax/Bcl-2 ratio.[1]

Further studies on other phenylacetamide derivatives have revealed insights into the structural requirements for cytotoxicity against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds bearing a nitro moiety had a higher cytotoxic effect than those with a methoxy moiety.[2][3]

Table 1: Anticancer Activity of Phenylacetamide Derivatives

CompoundR1 (Substitution on N-phenyl)R2 (Substitution on 2-phenyl)Cell LineIC50 (µM)Reference
1 H2-OHMCF-71650[1]
2a 2-NO24-FPC3>100[2]
2b 3-NO24-FPC352[2]
2c 4-NO24-FPC380[2]
2d 2-OCH34-FPC3>100[2]
2e 3-OCH34-FPC3>100[2]
2f 4-OCH34-FPC3>100[2]
Imatinib --PC340[2]

Table 2: Anticancer Activity of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

CompoundR (Substitution on 2-phenyl)Cell Line% Caspase-3 Activation% Caspase-9 ActivationReference
4b 3-ClMCF-7HighHigh[4]
4c 4-ClMCF-7HighHigh[4]
Anti-inflammatory and Analgesic Activity

N-(2-hydroxyphenyl)acetamide has been shown to possess significant anti-inflammatory and anti-arthritic properties. In a study on adjuvant-induced arthritic rats, treatment with N-(2-hydroxyphenyl)acetamide at doses of 5 mg/kg and 10 mg/kg significantly retarded the increase in paw edema and reduction in body weight.[5] The compound also reduced the serum levels of pro-inflammatory cytokines IL-1β and TNF-α.[5]

The analgesic potential of various acetamide derivatives has also been explored. In one study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties using hot-plate, tail-clip, and acetic acid-induced writhing tests.[6][7] The results indicated that these compounds caused a significant decrease in acetic acid-induced writhing responses and an increase in hot-plate and tail-clip latencies at a dose of 100 mg/kg.[6][7]

Another study focused on synthesizing novel 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives and evaluating their analgesic activity using the Eddy's hot plate method.[8] Compounds with specific substitutions demonstrated efficacy comparable to the standard drug, diclofenac.[8]

Table 3: Anti-inflammatory Activity of N-(2-hydroxyphenyl)acetamide in Adjuvant-Induced Arthritic Rats

TreatmentDosePaw Edema Volume (mL)IL-1β (pg/mL)TNF-α (pg/mL)Reference
Arthritic Control-IncreasedHighHigh[5]
N-(2-hydroxyphenyl)acetamide5 mg/kgSignificantly ReducedReducedReduced[5]
N-(2-hydroxyphenyl)acetamide10 mg/kgSignificantly ReducedReducedReduced[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[11]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11] Cell viability is calculated as a percentage of the vehicle-treated control.[11]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between early and late apoptotic cells.[10]

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds at desired concentrations for a specified duration.[9]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[9]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.[9][11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[9][10] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9]

Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a chemical-induced pain model used to evaluate the peripheral analgesic effects of compounds.[6][7]

  • Animal Dosing: Mice are administered the test compounds or a control vehicle, typically intraperitoneally or orally.

  • Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups to the control group.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the SAR studies of this compound analogues.

anticancer_apoptosis_pathway Compound This compound Analogue Cell Cancer Cell (e.g., MCF-7) Compound->Cell Treatment Bax_Bcl2 Increased Bax/Bcl-2 ratio Cell->Bax_Bcl2 Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow_cytotoxicity Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Treatment Treat with Acetamide Analogues (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of 2-(2-Hydroxyphenyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Hydroxyphenyl)acetamide, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its hazard profile. According to safety data sheets (SDS), this compound is known to cause skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.
CarcinogenicityCategory 2H351: Suspected of causing cancer.[3]

Note: This table summarizes key hazards. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations[4][5]. It is imperative to follow your institution's specific hazardous waste program guidelines[4][6]. The following protocol is a general guide based on established best practices.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[6]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.[7]

  • Keep solid and liquid waste forms separate.

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[8][9] The container must be in good condition, free of leaks, and have a secure lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Avoid using abbreviations or chemical formulas.

  • The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[4]

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[7][9]

  • Ensure the storage area is well-ventilated.

  • Segregate the this compound waste from incompatible materials.

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6]

  • Do not attempt to transport the hazardous waste yourself.[6] Trained EHS personnel will collect the waste for final disposal at a licensed facility.

Important Considerations:

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, the container may be disposed of as regular trash, but be sure to deface the original label.[6]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[6] Ensure proper ventilation and wear appropriate PPE during cleanup.

  • Regulatory Compliance: All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][9] Failure to comply with these regulations can result in significant penalties.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Hazard Assessment cluster_containerization Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_non_hazardous Non-Hazardous Pathway (Not Applicable) start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous containerize Select compatible container is_hazardous->containerize Yes (Assume Hazardous) non_hazardous Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No (Consult EHS to confirm) label_waste Label with 'Hazardous Waste' & full chemical name containerize->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from incompatible materials store_saa->segregate request_pickup Submit pickup request to EHS segregate->request_pickup ehs_pickup EHS collection for approved disposal request_pickup->ehs_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-(2-Hydroxyphenyl)acetamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Immediate Precautions

This compound is classified as a substance that can cause serious eye irritation and skin irritation.[1] It may also be harmful if swallowed. Therefore, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or FaceshieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection GlovesWear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a good option.[2][3][4]
Lab Coat/Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Not typically requiredNo protective equipment is needed under normal use conditions with adequate ventilation.[2] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3]

Engineering Controls and Safe Handling Practices

Proper laboratory setup and handling procedures are critical to ensure safety.

  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when working with larger quantities or when generating dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

  • Handling Procedures:

    • Avoid contact with skin and eyes.[2][3]

    • Do not breathe dust.[2][3]

    • Wash hands thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke when using this product.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Instructions
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1][2]
Ingestion Rinse mouth with water.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Inhalation Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Get medical attention.[1][2]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent contamination and ensure safety.

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Do not dispose of down the drain or into the sanitary sewer system.[2]

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Disclaimer: This information is intended as a guide for trained professionals and should be used in conjunction with a comprehensive risk assessment and the full Safety Data Sheet (SDS) for this compound. Always follow your institution's specific safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 2
2-(2-Hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.